GNF-8625
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H30FN7O |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
1-[4-[6-[6-[2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-2-pyridinyl]-2-pyridinyl]piperidin-4-ol |
InChI |
InChI=1S/C31H30FN7O/c32-23-5-1-4-22(18-23)27-8-3-15-38(27)30-10-9-29-34-20-28(39(29)36-30)26-7-2-6-25(35-26)21-11-14-33-31(19-21)37-16-12-24(40)13-17-37/h1-2,4-7,9-11,14,18-20,24,27,40H,3,8,12-13,15-17H2 |
InChI Key |
BLGCSOKKBWHJMB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
GNF-8625: A Technical Whitepaper on the Discovery and Development of a Pan-Trk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. However, aberrant Trk signaling, often driven by gene fusions, has been identified as a key oncogenic driver in a diverse range of human cancers. This has spurred the development of targeted therapies aimed at inhibiting Trk kinase activity. This whitepaper provides an in-depth technical overview of the discovery and preclinical development of GNF-8625, a potent and selective pan-Trk inhibitor. We detail the experimental methodologies employed in its characterization, present key quantitative data in a structured format, and provide visual representations of the underlying biological pathways and experimental workflows.
Introduction
The discovery of oncogenic fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes has ushered in a new era of precision oncology. These genetic alterations lead to the expression of constitutively active Trk fusion proteins, which drive tumor growth and survival across various histological subtypes. This compound emerged from a structure-guided drug design program aimed at identifying potent and selective inhibitors of all three Trk family members (pan-Trk). This document serves as a comprehensive technical guide to the discovery and preclinical evaluation of this compound.
Discovery and Optimization
This compound was identified through a multi-step process involving high-throughput screening, hit-to-lead optimization, and structure-based design. The initial screening of the Novartis compound collection identified a novel imidazopyridazine scaffold with inhibitory activity against TrkB. Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of this initial hit. A key breakthrough was the incorporation of an (R)-2-phenylpyrrolidine moiety, which demonstrated ideal shape complementarity to the hydrophobic pocket of the Trk kinases[1]. This optimization campaign ultimately led to the identification of this compound.
Experimental Workflow for Discovery
The discovery process followed a logical progression from initial screening to in vivo validation.
Mechanism of Action: Trk Signaling Pathway Inhibition
Neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), bind to their respective Trk receptors, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This activation triggers downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell survival, proliferation, and differentiation. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the Trk kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream oncogenic signals.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro potency, cellular activity, and pharmacokinetic profile.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| TrkA | 0.8 |
| TrkB | 22 |
| TrkC | 5.4 |
Table 2: Cellular Activity
| Cell Line | Assay Type | IC50 (µM) |
| Ba/F3-TEL-TrkA | Proliferation | 0.003 |
| Ba/F3-TEL-TrkB | Proliferation | 0.004 |
| Ba/F3-TEL-TrkC | Proliferation | 0.003 |
| KM12 | Antiproliferation | 0.003[2] |
Table 3: Rat Pharmacokinetics
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) | F (%) |
| IV | 2 | 1050 | 0.08 | 830 | - |
| PO | 10 | 1260 | 4 | 11800 | 28 |
Detailed Experimental Protocols
TRKB Biochemical Inhibition Assay (Scintillation Proximity Assay)
The inhibitory activity of this compound against the TrkB kinase was determined using a Scintillation Proximity Assay (SPA).
-
Materials:
-
Recombinant human TrkB kinase domain
-
Biotinylated poly(Glu, Tyr) 4:1 substrate
-
Streptavidin-coated SPA beads
-
[γ-33P]ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (serially diluted)
-
-
Procedure:
-
The reaction was carried out in a 96-well plate.
-
This compound at various concentrations was pre-incubated with the TrkB kinase domain in the assay buffer for 15 minutes at room temperature.
-
The kinase reaction was initiated by the addition of a mixture of the biotinylated substrate and [γ-33P]ATP.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped by the addition of a stop buffer containing EDTA and unlabeled ATP.
-
Streptavidin-coated SPA beads were added to each well, and the plate was incubated for 30 minutes to allow the biotinylated substrate to bind to the beads.
-
The plate was then read on a scintillation counter to measure the amount of 33P incorporated into the substrate.
-
IC50 values were calculated by fitting the data to a four-parameter logistic equation.
-
Ba/F3 Cellular Proliferation Assay
The potency of this compound in a cellular context was assessed using Ba/F3 cells engineered to be dependent on Trk signaling for survival and proliferation.
-
Cell Lines:
-
Ba/F3 cells stably transfected with TEL-TrkA, TEL-TrkB, or TEL-TrkC fusion proteins. These cells are IL-3 independent and rely on Trk signaling for proliferation.
-
Parental Ba/F3 cells (used as a control for non-specific cytotoxicity).
-
-
Procedure:
-
Cells were seeded in 96-well plates in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
This compound was serially diluted and added to the wells.
-
The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability was assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
IC50 values were determined by plotting the percentage of cell growth inhibition against the log concentration of the compound.
-
KM12 Tumor Xenograft Model
The in vivo antitumor efficacy of this compound was evaluated in a rat xenograft model using the KM12 human colorectal carcinoma cell line, which harbors a TPM3-NTRK1 gene fusion.
-
Animal Model:
-
Female athymic nude rats.
-
-
Procedure:
-
KM12 cells were implanted subcutaneously into the flank of the rats.
-
Tumors were allowed to grow to a palpable size (e.g., 100-200 mm3).
-
Rats were randomized into vehicle control and treatment groups.
-
This compound was administered orally at specified doses (e.g., 30 mg/kg, 100 mg/kg) twice daily (BID) for a defined period (e.g., 14 days).
-
Tumor volume and body weight were measured regularly (e.g., twice weekly).
-
Tumor growth inhibition (TGI) was calculated at the end of the study.
-
Conclusion
This compound is a potent, selective, and orally bioavailable pan-Trk inhibitor that has demonstrated significant antitumor activity in preclinical models of Trk-driven cancers. The data presented in this whitepaper support its continued development as a potential therapeutic agent for patients with tumors harboring NTRK gene fusions. The detailed experimental protocols provided herein offer a valuable resource for researchers in the field of targeted cancer therapy.
References
The Function of GNF-8625 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-8625 is a potent and selective, orally bioavailable, small molecule inhibitor of the Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases (TRKA, TRKB, and TRKC). In normal physiology, TRK receptors play a crucial role in the development and function of the nervous system. However, in various cancers, chromosomal rearrangements can lead to fusions of the neurotrophic receptor tyrosine kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) with other genes. These fusion events result in the expression of chimeric TRK fusion proteins with constitutively active kinase domains, which act as oncogenic drivers, promoting cell proliferation, survival, and metastasis. This compound and other pan-TRK inhibitors are designed to target these aberrant TRK fusion proteins, offering a promising therapeutic strategy for patients with NTRK fusion-positive cancers, irrespective of their tissue of origin. This guide provides an in-depth overview of the function of this compound and other pan-TRK inhibitors in cancer cells, detailing their mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the TRK kinase domain. By binding to the ATP-binding pocket of the TRK receptor, it prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways. The primary signaling cascades driven by oncogenic TRK fusions are the RAS/RAF/MEK/ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. Both of these pathways are critical for cell cycle progression, proliferation, and the inhibition of apoptosis. By blocking the initial TRK-mediated signaling, this compound effectively shuts down these pro-tumorigenic pathways in cancer cells harboring NTRK gene fusions.
Signaling Pathway Inhibition
The constitutive activation of TRK fusion proteins leads to a cascade of downstream signaling events. This compound intervenes at the apex of this cascade.
Quantitative Data Presentation
While extensive public data for this compound is limited, the following tables summarize the in vitro and in vivo activity of representative pan-TRK inhibitors, Larotrectinib and Entrectinib, in various cancer cell lines and xenograft models. This data illustrates the potent and selective nature of this class of inhibitors.
Table 1: In Vitro Antiproliferative Activity of Pan-TRK Inhibitors
| Compound | Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) | Reference |
| Entrectinib | KM-12 | Colorectal Cancer | TPM3-NTRK1 | 0.007 µM | [1] |
| Entrectinib | SH-SY5Y (TrkB transfected) | Neuroblastoma | - | Significantly inhibited growth | [2] |
| Entrectinib | IMS-M2 | Acute Myeloid Leukemia | ETV6-NTRK3 | <1 | [3] |
| Entrectinib | M0-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | <1 | [3] |
| Larotrectinib | - | - | TRKA | 28.5 | [4] |
Table 2: In Vivo Efficacy of Pan-TRK Inhibitors in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition | Reference |
| Entrectinib | KM-12 | Colorectal Cancer | 15 mg/kg, p.o., BID | Significant tumor regression | [5] |
| Entrectinib | SH-SY5Y (TrkB transfected) | Neuroblastoma | Not specified | Significant tumor growth inhibition | [2] |
| Entrectinib | IMS-M2 | Acute Myeloid Leukemia | 10 or 30 mg/kg, daily | Complete tumor regression | [3] |
| Entrectinib | M0-91 | Acute Myeloid Leukemia | 10 or 30 mg/kg, daily | Complete tumor regression | [3] |
| Larotrectinib | Various TRK fusion-positive tumors | Multiple | 100 mg, p.o., BID | 75% overall response rate | [6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of pan-TRK inhibitors. Below are representative protocols for key in vitro and in vivo assays.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., KM-12) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a microplate luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of TRK Signaling
This technique is used to detect and quantify the levels of specific proteins involved in the TRK signaling pathway, particularly their phosphorylation status, which indicates activation.
Protocol:
-
Cell Treatment and Lysis: Seed cancer cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated TRK, AKT, and ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and add a chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
In Vivo Tumor Xenograft Study
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously implant NTRK fusion-positive cancer cells (e.g., 5 x 10⁶ KM-12 cells) resuspended in a mixture of PBS and Matrigel into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare a formulation of this compound for oral administration in a suitable vehicle (e.g., 0.5% methylcellulose). Administer this compound or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm target engagement).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the antitumor efficacy of this compound.
Conclusion
This compound is a promising therapeutic agent that targets the fundamental oncogenic driver in NTRK fusion-positive cancers. Its mechanism of action, centered on the potent and selective inhibition of TRK kinases, leads to the suppression of critical downstream signaling pathways, resulting in decreased cell proliferation and tumor growth. The preclinical data for pan-TRK inhibitors like Larotrectinib and Entrectinib provide a strong rationale for the clinical development of this compound. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this important class of targeted cancer therapies. As our understanding of the molecular drivers of cancer deepens, molecules like this compound will be at the forefront of precision oncology.
References
- 1. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Larotrectinib in TRK Fusion-Positive Cancers in Adults and Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. doctors.anticancer.co.il [doctors.anticancer.co.il]
GNF-8625: A Technical Guide to Target Proteins and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-8625 is a potent and selective pan-Trk inhibitor, targeting Tropomyosin receptor kinase (Trk) A, B, and C. These receptor tyrosine kinases are key regulators of neuronal function and have been identified as oncogenic drivers in a variety of cancers when their signaling is dysregulated. This document provides a comprehensive technical overview of this compound, focusing on its target protein interactions, binding affinities, and the experimental methodologies used for their determination. Detailed protocols for key biochemical and cellular assays are provided, along with visualizations of the Trk signaling pathway and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.
Target Proteins and Binding Affinity
This compound demonstrates high affinity for all three members of the Tropomyosin receptor kinase family: TrkA, TrkB, and TrkC. The inhibitory activity of this compound has been quantified through biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Target Protein | IC50 (nM) |
| TrkA | 0.8[1] |
| TrkB | 22[1] |
| TrkC | 5.4[1] |
Table 1: In vitro inhibitory activity of this compound against Trk family kinases.
Signaling Pathway
The Trk receptors are activated by neurotrophins, leading to dimerization and autophosphorylation of the kinase domains. This initiates downstream signaling cascades, primarily the Ras/MAPK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation. In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell growth. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of Trk receptors and preventing their phosphorylation, thereby blocking downstream signaling.
References
GNF-8625: A Technical Guide to a Potent Pan-TRK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of GNF-8625, a potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitor. The information presented herein is intended to support research and drug development efforts targeting TRK-driven pathologies.
Chemical Structure and Physicochemical Properties
This compound is a novel imidazopyridazine derivative. Its chemical identity and key physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (R)-1-(6-(6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-[2,4'-bipyridin]-2'-yl)piperidin-4-ol |
| CAS Number | 1196546-33-4 |
| Chemical Formula | C₃₁H₃₀FN₇O |
| Molecular Weight | 535.63 g/mol |
| Exact Mass | 535.2496 |
| Elemental Analysis | C, 69.51%; H, 5.65%; F, 3.55%; N, 18.31%; O, 2.99% |
| Appearance | Light yellow to yellow solid |
| Storage Conditions | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. |
Pharmacological Properties
This compound is a highly potent inhibitor of all three TRK family members (TRKA, TRKB, and TRKC). Its inhibitory activity and cellular effects are detailed in the following table.
| Parameter | Value | Description |
| Target(s) | TRKA, TRKB, TRKC | A pan-TRK inhibitor. |
| IC₅₀ (TRKA) | 0.8 nM | Half-maximal inhibitory concentration against TRKA kinase activity. |
| IC₅₀ (TRKB) | 22 nM | Half-maximal inhibitory concentration against TRKB kinase activity. |
| IC₅₀ (TRKC) | 5.4 nM | Half-maximal inhibitory concentration against TRKC kinase activity. |
| Cellular Antiproliferative Activity (KM12 cells) | IC₅₀ = 0.003 µM | Inhibits the proliferation of human KM12 colorectal carcinoma cells, which harbor a TPM3-TRKA gene fusion, as measured by a reduction in cell viability.[1] |
| Mechanism of Action | ATP-competitive inhibitor | Binds to the ATP-binding pocket of the TRK kinase domain, preventing phosphorylation and activation of downstream signaling pathways. |
| Other uses | PROTAC degrader component | Can be combined with thalidomide (B1683933) to form a Proteolysis Targeting Chimera (PROTAC) for the degradation of TRK proteins.[2] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the constitutively active TRK fusion proteins that are the oncogenic drivers in certain cancers. The binding of this compound to the TRK kinase domain blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways. This inhibition ultimately leads to a reduction in cell proliferation and survival.
References
An In-Depth Technical Guide to GNF-8625: A Pan-TRK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-8625 monopyridin-N-piperazine hydrochloride is a potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitor. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its evaluation. The information presented is intended to support researchers and drug development professionals in their exploration of TRK-targeted therapies.
Chemical and Physical Properties
This compound monopyridin-N-piperazine hydrochloride has been identified with the following properties. Multiple suppliers consistently list the compound with the CAS number 2412055-62-8 and a molecular weight of 479.98 g/mol for the hydrochloride salt.
| Property | Value | Reference |
| CAS Number | 2412055-62-8 | [1][2][3][4] |
| Molecular Formula | C₂₅H₂₇ClFN₇ | [1][2][3][4] |
| Molecular Weight | 479.98 g/mol | [1][2][3][5] |
Mechanism of Action and Signaling Pathway
This compound is a pan-TRK inhibitor, targeting the family of Tropomyosin receptor kinases: TRKA, TRKB, and TRKC. These receptor tyrosine kinases are crucial for neuronal development and function. However, chromosomal rearrangements involving the NTRK genes can lead to the formation of TRK fusion proteins, which are oncogenic drivers in a variety of cancers. These fusion proteins are constitutively active, leading to uncontrolled cell proliferation and survival.
The primary mechanism of action for TRK inhibitors like this compound is the blockade of downstream signaling pathways. Upon activation, TRK receptors typically signal through three major pathways:
-
RAS/MAPK Pathway: Regulates cell proliferation and differentiation.
-
PI3K/AKT Pathway: Promotes cell survival and growth.
-
PLCγ Pathway: Involved in calcium signaling and other cellular processes.
By inhibiting the kinase activity of TRK proteins, this compound effectively prevents the activation of these downstream cascades, thereby inhibiting the growth and survival of TRK fusion-positive cancer cells.
Figure 1: Simplified TRK Signaling Pathway and Inhibition by this compound.
In Vitro and In Vivo Efficacy
A key study, "(R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors," details the discovery and evaluation of a compound referred to as "17 (this compound)".
In Vitro Kinase and Cellular Activity
This compound demonstrates potent inhibitory activity against the three TRK kinases. The IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme activity by half, are summarized below.
| Target | IC₅₀ (nM) |
| TRKA | 0.8 |
| TRKB | 22 |
| TRKC | 5.4 |
In Vivo Antitumor Efficacy
The in vivo antitumor activity of this compound was evaluated in a tumor xenograft model using the KM12 cell line, which is known to harbor a TRK fusion. The study demonstrated that this compound administration led to tumor regression in a dose-dependent manner.
Experimental Protocols
In Vitro TRK Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against TRK kinases.
-
Reagents and Materials:
-
Recombinant human TRKA, TRKB, or TRKC enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure: a. Prepare serial dilutions of this compound in kinase buffer. b. In a microplate, add the TRK enzyme, the substrate, and the this compound dilution (or DMSO for control). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production or substrate phosphorylation. f. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Figure 2: General Workflow for an In Vitro Kinase Assay.
In Vivo Tumor Xenograft Study (General Protocol)
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
-
Cell Culture and Animal Model:
-
Culture KM12 human colon carcinoma cells under standard conditions.
-
Use immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old.
-
-
Tumor Implantation: a. Harvest KM12 cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). b. Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of each mouse.
-
Treatment: a. Monitor the tumor growth regularly. b. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. c. Prepare the this compound formulation for administration (e.g., in a suitable vehicle for oral gavage). d. Administer this compound at the desired doses and schedule (e.g., twice daily). The control group receives the vehicle only.
-
Efficacy Evaluation: a. Measure tumor volume and body weight regularly throughout the study. b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis). c. Calculate the tumor growth inhibition (TGI) or tumor regression for each treatment group compared to the control group.
Figure 3: General Workflow for an In Vivo Xenograft Study.
Conclusion
This compound is a valuable research tool for studying the role of TRK signaling in cancer and other diseases. Its high potency and selectivity make it a suitable candidate for further preclinical and clinical investigation as a targeted therapy for TRK fusion-positive cancers. The information and protocols provided in this guide are intended to facilitate such research endeavors.
References
GNF-8625: A Technical Guide to Solubility, Stability, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility, stability, and core mechanism of action of GNF-8625, a potent pan-Tropomyosin receptor kinase (TRK) inhibitor. The information is intended to support researchers, scientists, and drug development professionals in their preclinical and early-phase development activities.
Core Properties of this compound
This compound is a small molecule inhibitor targeting the TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2] These kinases play a crucial role in neuronal development and function, and their aberrant activation through genetic alterations like gene fusions is a known driver in a variety of cancers.[3][4] this compound has demonstrated potent anti-proliferative activity in preclinical models of TRK-dependent cancers.
Solubility Data
Comprehensive, publicly available quantitative solubility data for this compound in a wide range of solvents is limited. However, data from suppliers and related documents provide key insights, particularly regarding its solubility in dimethyl sulfoxide (B87167) (DMSO).
Table 1: this compound Solubility in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Method |
| DMSO | 6.67 | 13.90 | Ultrasonic and warming to 60°C[5] |
It is noted that the use of hygroscopic DMSO can significantly impact the solubility of the product, and newly opened DMSO is recommended for optimal dissolution.[5]
Table 2: Preparation of this compound Stock Solutions in DMSO [5]
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.0834 mL | 10.4171 mL | 20.8342 mL |
| 5 mM | 0.4167 mL | 2.0834 mL | 4.1668 mL |
| 10 mM | 0.2083 mL | 1.0417 mL | 2.0834 mL |
Note: The molecular weight of this compound monopyridin-N-piperazine hydrochloride is 479.98 g/mol .[5]
Stability Profile
The stability of this compound has been characterized for both the solid state and for solutions.
Table 3: this compound Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Conditions |
| Solid | Ambient | Weeks | During shipping[6] |
| Solid | 0 - 4°C | Days to Weeks | Short-term storage[6] |
| Solid | -20°C | Months to Years | Long-term storage[6] |
| Stock Solution | -20°C | 1 month | Stored under nitrogen[5] |
| Stock Solution | -80°C | 6 months | Stored under nitrogen[5] |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions upon preparation.
Specific degradation pathways for this compound have not been publicly detailed. To comprehensively understand its stability, forced degradation studies are recommended. These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and pathways.
Mechanism of Action: TRK Signaling Inhibition
This compound functions as a pan-TRK inhibitor, meaning it targets and blocks the kinase activity of TrkA, TrkB, and TrkC.[1][2] In many cancers, chromosomal rearrangements lead to the formation of NTRK gene fusions, which result in constitutively active TRK fusion proteins. These fusion proteins drive tumor growth and survival by activating downstream signaling pathways.[3][4]
The primary signaling cascades downstream of TRK activation that are inhibited by this compound include:
-
RAS/RAF/MAPK Pathway: This pathway is crucial for cell proliferation.[4]
-
PI3K/AKT Pathway: This pathway is a key regulator of cell survival and apoptosis.[4]
-
PLCγ Pathway: This pathway is involved in cell growth and differentiation.[4]
By inhibiting the kinase function of TRK proteins, this compound effectively blocks these downstream signals, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.
Caption: this compound inhibits TRK signaling pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of TRK inhibitors like this compound.
In Vitro TRK Kinase Inhibition Assay
This assay determines the potency of this compound against the isolated TrkA, TrkB, and TrkC kinase enzymes.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the recombinant human TRK enzyme (TrkA, TrkB, or TrkC), a suitable kinase buffer, and a peptide substrate.
-
Inhibitor Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay that measures the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro TRK kinase inhibition assay.
Cellular Assay for TRK Phosphorylation (Western Blot)
This experiment assesses the ability of this compound to inhibit TRK autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture a cancer cell line known to express a TRK fusion protein (e.g., KM12 colorectal cancer cells).
-
Compound Treatment: Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated TRK (p-TRK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: To ensure equal protein loading, the membrane is typically stripped and re-probed with an antibody for total TRK. The intensity of the p-TRK bands is normalized to the total TRK bands to determine the dose-dependent inhibition of TRK phosphorylation.
Caption: Workflow for Western blot analysis of p-TRK.
Conclusion
This compound is a well-characterized pan-TRK inhibitor with demonstrated activity against key signaling pathways involved in cancer cell proliferation and survival. While its solubility in DMSO is established, further investigation into its aqueous solubility is a critical step for formulation and in vivo studies. The provided stability data offers guidance for its handling and storage. The experimental protocols outlined in this guide serve as a foundation for researchers to further explore the pharmacological properties of this compound and other TRK inhibitors.
References
GNF-8625: A Preclinical Technical Guide on a Novel Pan-TRK Inhibitor
This technical guide provides an in-depth overview of the preclinical data for GNF-8625, a potent and selective pan-Tropomyosin Receptor Kinase (TRK) inhibitor. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of the compound's mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile.
Introduction
Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[1] Dysregulation of TRK signaling, often through chromosomal rearrangements leading to fusion proteins, has been identified as a key oncogenic driver in a variety of cancers, including colorectal, papillary thyroid, glioblastoma, melanoma, and lung cancer.[1][2][3] this compound (also referred to as compound 17 in initial studies) emerged from a structure-guided drug design program aimed at identifying potent and selective pan-TRK inhibitors with favorable drug-like properties.[1][3]
Mechanism of Action
This compound is an (R)-2-phenylpyrrolidine substituted imidazopyridazine that acts as a potent inhibitor of all three TRK family members (pan-TRK).[1][3] The (R)-2-phenylpyrrolidine moiety provides shape complementarity to the hydrophobic pocket of the TRK kinase domain, contributing to its high potency and selectivity.[1][3] X-ray crystallography studies of analogous compounds have shown that this class of inhibitors binds to the kinase domain, with interactions at the hinge region.[1] Specifically, a fluorophenyl group can occupy the pocket typically filled by the ATP ribose, leading to the inhibition of kinase activity.[1]
In Vitro Activity
The in vitro potency of this compound was evaluated in various cellular assays. The compound demonstrated potent anti-proliferative activity against cell lines dependent on TRK signaling.
| Cell Line | Target | Assay Type | IC50 (µM) | Reference |
| Ba/F3-Tel-TRKA | TRKA | Anti-proliferation | 0.001 | [1] |
| Ba/F3-Tel-TRKB | TRKB | Anti-proliferation | Not explicitly stated for this compound, but potent pan-TRK activity is claimed. | [1] |
| Ba/F3-Tel-TRKC | TRKC | Anti-proliferation | Not explicitly stated for this compound, but potent pan-TRK activity is claimed. | [1] |
| Ba/F3 (NGF-dependent) | TRKA | Anti-proliferation | 0.003 | [1] |
| KM12 (TPM3-TRKA fusion) | TRKA | Anti-proliferation | 0.01 | [1] |
Experimental Protocol: Ba/F3 Cellular Assays
-
Cell Lines: Ba/F3 murine pro-B cells were engineered to be dependent on TRKA, TRKB, or TRKC for survival and proliferation by overexpressing constitutively active Tel-TRK fusion proteins. Parental Ba/F3 cells were used as a control and maintained in IL-3 supplemented media. Another Ba/F3 cell line was engineered to express both TRKA and NGF.
-
Assay Principle: The assay measures the ability of the test compound to inhibit the proliferation of TRK-dependent Ba/F3 cells.
-
Methodology:
-
Cells were seeded in 96-well plates in the appropriate growth medium.
-
This compound was added at various concentrations.
-
Plates were incubated for a standard period (e.g., 72 hours).
-
Cell viability was assessed using a standard method, such as the addition of a resazurin-based reagent (e.g., CellTiter-Blue) followed by fluorescence measurement.
-
IC50 values were calculated from the dose-response curves.
-
In Vivo Efficacy
This compound was evaluated for its anti-tumor efficacy in a xenograft model derived from the KM12 human colon cancer cell line, which harbors a TPM3-TRKA gene fusion.
| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |
| Rat Xenograft | KM12 | Ascending doses, twice daily (bid) for 14 days | Demonstrated in vivo antitumor efficacy and tumor regression | [1][2][3] |
Experimental Protocol: KM12 Rat Xenograft Model
-
Animal Model: Immunocompromised rats (e.g., nude rats) were used.
-
Tumor Implantation: KM12 cells were implanted subcutaneously into the flank of the rats.
-
Treatment: Once tumors reached a palpable size, animals were randomized into vehicle control and treatment groups. This compound was administered orally by gavage at specified doses and schedules.
-
Efficacy Assessment: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Body weight was also monitored as an indicator of toxicity.
-
Endpoint: The study was concluded after the specified treatment duration, and tumors were excised for further analysis if required.
Pharmacokinetics
The pharmacokinetic properties of this compound were assessed in rats following intravenous and oral administration.
| Parameter | Route | Dose (mg/kg) | Value | Units |
| Clearance (CL) | IV | 3 | 45.2 | mL/min/kg |
| Volume of Distribution (Vss) | IV | 3 | 4.9 | L/kg |
| Half-Life (T1/2) | IV | 3 | 1.6 | h |
| AUC (Oral) | PO | 10 | 1879 | h·nM |
| Cmax (Oral) | PO | 10 | 215 | nM |
| Oral Bioavailability (F%) | PO | 10 | 27 | % |
Data for this compound (compound 17) in male Wistar rats.[1]
In addition to rat PK, brain tissue distribution studies were conducted in mice, which indicated that this compound has relatively low brain exposure, with a brain-to-plasma ratio of approximately 0.2 for both AUC and Cmax.[1]
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Male Wistar or Sprague-Dawley rats were used.[1]
-
Formulation: this compound was formulated as a solution, for example, in 75% PEG300/25% D5W.[1]
-
Administration:
-
Intravenous (IV): A single bolus dose (e.g., 3 mg/kg) was administered via a cannulated vein.
-
Oral (PO): A single dose (e.g., 10 mg/kg) was administered by oral gavage.
-
-
Blood Sampling: Blood samples were collected at various time points post-dose from a cannulated artery or by another appropriate method.
-
Sample Processing: Plasma was separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
Selectivity
This compound demonstrated improved selectivity against other kinases compared to earlier compounds in the series. The primary off-target activity was against the ROS1 kinase, but with a selectivity index greater than 50-fold.[1]
Conclusion
This compound is a potent, selective, and orally bioavailable pan-TRK inhibitor that has demonstrated significant anti-tumor efficacy in a preclinical model of TRK-driven cancer. Its favorable pharmacokinetic profile, including low brain penetration, suggests its potential as a therapeutic agent for peripherally-driven TRK-fusion positive cancers. The data summarized in this guide provide a strong rationale for further investigation of this compound in clinical settings.
References
- 1. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF-8625 for Neurotrophin Signaling Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of GNF-8625, a potent and selective pan-Trk inhibitor, for its application in neurotrophin signaling research. We will delve into its mechanism of action, quantitative data, and detailed experimental protocols for its characterization and use in both cancer and neuroscience research contexts.
Introduction to this compound
This compound is a small molecule inhibitor targeting the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases: TrkA, TrkB, and TrkC. These receptors are crucial mediators of neurotrophin signaling, a pathway essential for neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling is implicated in various cancers and neurological disorders. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of Trk receptors and preventing their autophosphorylation and subsequent activation of downstream signaling cascades.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across different Trk isoforms and cell lines.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| TrkA | 0.8[1] |
| TrkB | 22[1] |
| TrkC | 5.4[1] |
Table 2: Cellular Anti-proliferative Activity
| Cell Line | Cancer Type | Trk Fusion | IC50 (µM) |
| Ba/F3-Tel-TRKA | Pro-B Cell | Tel-TRKA | 0.001 |
| KM12 | Colorectal | TPM3-TRKA | 0.01[2] |
Table 3: In Vivo Efficacy
| Animal Model | Cell Line | Dosing | Outcome |
| Rat Xenograft | KM12 | 50 mg/kg BID | 20% tumor regression[2] |
Signaling Pathways and Mechanism of Action
Neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), bind to their respective Trk receptors, inducing receptor dimerization and autophosphorylation. This activation triggers multiple downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are critical for cell survival, proliferation, and differentiation. This compound inhibits the initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.
Experimental Workflow
A typical workflow for evaluating this compound involves a multi-step process, starting with biochemical assays to confirm its direct inhibitory effect on Trk kinases, followed by cellular assays to assess its on-target activity in a biological context, and culminating in in vivo studies to determine its efficacy and pharmacokinetic properties.
Experimental Protocols
In Vitro Trk Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of this compound.
Materials:
-
Recombinant human TrkA, TrkB, or TrkC enzyme
-
Poly-Glu-Tyr (4:1) substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 5 µL of the kinase reaction mix (kinase, substrate, and buffer).
-
Add 5 µL of this compound dilution or DMSO (vehicle control).
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to the vehicle control and determine the IC50 value.
Cellular Anti-proliferative Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of this compound on cell proliferation.
Materials:
-
KM12 or Ba/F3-Tel-TRKA cells
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Trk Signaling
This technique is used to detect changes in the phosphorylation status of Trk and downstream signaling proteins like ERK upon treatment with this compound.
Materials:
-
KM12 cells
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-TrkA, anti-TrkA, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Plate KM12 cells and allow them to reach 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for 2-4 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the corresponding total protein levels.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
KM12 cells
-
This compound formulation for in vivo administration
Procedure:
-
Subcutaneously inject KM12 cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 50 mg/kg, twice daily) or vehicle control via the appropriate route (e.g., oral gavage).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Application in Non-Cancer Neurotrophin Signaling Research
While this compound has been predominantly studied in the context of cancer, its potent pan-Trk inhibitory activity makes it a valuable tool for investigating the role of neurotrophin signaling in various neurological processes and diseases.
Potential Research Areas:
-
Neurodegenerative Diseases: Investigate the role of Trk signaling in neuronal survival and death in models of Alzheimer's or Parkinson's disease.
-
Pain Research: Explore the involvement of Trk signaling in nociceptive pathways and the potential of this compound as an analgesic.
-
Synaptic Plasticity: Study the impact of Trk inhibition on long-term potentiation (LTP) and long-term depression (LTD) in neuronal cultures.
Adapting Protocols for Neuronal Cells (e.g., PC12, SH-SY5Y):
-
Cell Culture: Neuronal cell lines like PC12 and SH-SY5Y can be differentiated into neuron-like cells by treatment with NGF or retinoic acid, respectively. These differentiated cells are suitable models for studying neurotrophin signaling.
-
Assays: The cellular assays described above can be adapted for these cell lines. For example, instead of proliferation, the endpoint could be neuronal survival or neurite outgrowth.
-
Stimulation: In a non-cancer context, neurotrophin signaling is typically induced by the addition of the respective neurotrophin (e.g., NGF for TrkA). This compound would be used to block this induced signaling. For example, in a Western blot experiment, cells would be pre-treated with this compound before stimulation with a neurotrophin.
By utilizing this compound in these adapted experimental paradigms, researchers can gain valuable insights into the fundamental roles of neurotrophin signaling in the nervous system.
References
GNF-8625 as a Chemical Probe for Trk Kinases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GNF-8625, a potent and selective pan-inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). Dysregulation of Trk kinase signaling is a known driver in a variety of cancers, making this family of receptor tyrosine kinases a compelling target for therapeutic intervention. This compound has emerged from a class of (R)-2-phenylpyrrolidine substituted imidazopyridazines as a valuable chemical probe for elucidating the biological roles of Trk kinases and as a starting point for the development of novel anticancer agents. This document details the biochemical and cellular activity of this compound, its selectivity profile, and methodologies for its use in key experimental assays.
Introduction
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK genes (NTRK1, NTRK2, and NTRK3), are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Their activation by neurotrophins initiates downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for neuronal survival, differentiation, and synaptic plasticity.[2] Aberrant activation of Trk kinases, often through chromosomal rearrangements leading to gene fusions, is an oncogenic driver in a diverse range of human cancers, including lung, colon, thyroid, and glioblastoma.[3][4] This has spurred the development of Trk inhibitors as targeted cancer therapies.
This compound is a potent, ATP-competitive pan-Trk inhibitor that has demonstrated significant anti-proliferative activity in preclinical models.[2] Its development was guided by structure-activity relationship (SAR) studies of the imidazopyridazine scaffold, aiming to enhance potency and selectivity.[3] This guide serves as a technical resource for researchers utilizing this compound as a chemical probe to investigate Trk signaling in health and disease.
This compound: Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity against Trk kinases and in cellular models.
Table 1: Biochemical Activity of this compound against Trk Kinases
| Target | IC50 (nM) |
| TrkA | 0.8[5] |
| TrkB | 22[5] |
| TrkC | 5.4[5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (nM) | Notes |
| Ba/F3 (Trk-dependent) | Antiproliferation | 1 - 3[2][4] | Ba/F3 cells engineered to be dependent on Trk signaling for survival. |
| KM12 | Antiproliferation | 10[2] | Human colorectal cancer cell line harboring a TPM3-NTRK1 gene fusion.[6] |
Table 3: In Vivo Efficacy of this compound
| Tumor Model | Dosing | Outcome |
| KM12 Xenograft (Rat) | 50 mg/kg, twice daily (BID) | 20% tumor regression[2] |
Table 4: Kinase Selectivity Profile of this compound and Related Compounds
A comprehensive kinase selectivity panel for this compound is not publicly available. The following data is for the parent compound (1) and related analogs (14, 16, 17) from the same chemical series, providing an indication of the scaffold's selectivity.[3]
| Kinase | Compound 1 IC50 (µM) | Compound 14 IC50 (µM) | Compound 16 IC50 (µM) | This compound (Compound 17) IC50 (µM) |
| ABL | 3.8 | NA | 2.4 | 5.2 |
| ALK | 4.8 | 6.3 | 1.2 | 3.0 |
| BRAF | 2.5 | NA | 6.2 | 5.9 |
| FLT3 | <1 | >10 | >10 | >10 |
| ROS | <1 | >10 | >10 | >10 |
Table 5: Pharmacokinetic Parameters of this compound
Specific pharmacokinetic data for this compound, such as Cmax, Tmax, and bioavailability, are not publicly available at this time.
Signaling Pathways and Experimental Workflows
Visual representations of the Trk signaling pathway, the logical development of this compound, and a general experimental workflow are provided below using the DOT language.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for the development of this compound.
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the use of this compound.
In Vitro Trk Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TrkA, TrkB, and TrkC kinases.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Suitable kinase substrate (e.g., a synthetic peptide)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based kinase assay system
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a white, opaque multi-well plate, add the kinase, substrate, and diluted this compound (or DMSO for the vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, then convert the generated ADP to ATP and measure the light output from a luciferase reaction.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
Cell Proliferation Assay (Ba/F3 and KM12)
Objective: To determine the anti-proliferative activity of this compound in Trk-dependent cell lines.
Materials:
-
Ba/F3 cells engineered to express a constitutively active Trk fusion protein (e.g., Tel-TrkA) or KM12 cells.
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, 10% FBS).
-
This compound
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
96-well, clear-bottom, white-walled plates.
-
Humidified incubator (37°C, 5% CO2).
-
Plate reader capable of luminescence detection.
Protocol:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere (for KM12) or acclimate overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with the various concentrations of this compound or a vehicle control (DMSO).
-
Incubate the plates for 72 hours in a humidified incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.
In Vivo Tumor Xenograft Study (KM12 Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a Trk-driven cancer xenograft model.
Materials:
-
KM12 human colorectal cancer cells.
-
Immunocompromised mice or rats (e.g., athymic nude mice or Sprague-Dawley rats).
-
Matrigel or a similar basement membrane matrix.
-
This compound.
-
A suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Calipers for tumor measurement.
-
Standard animal housing and care facilities.
Protocol:
-
Tumor Implantation:
-
Harvest KM12 cells during their exponential growth phase.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each animal.
-
-
Tumor Growth and Group Randomization:
-
Monitor the animals regularly for tumor formation.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Drug Administration:
-
Prepare a formulation of this compound in the chosen vehicle.
-
Administer this compound to the treatment group via oral gavage at the desired dose and schedule (e.g., 50 mg/kg, twice daily).
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume.
-
Monitor the body weight and overall health of the animals throughout the study.
-
-
Study Endpoint and Analysis:
-
The study may be terminated when the tumors in the control group reach a specific size or after a predetermined treatment duration.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of this compound.
-
Conclusion
This compound is a well-characterized, potent, and selective pan-Trk inhibitor that serves as an invaluable tool for researchers in the field of oncology and neurobiology. Its demonstrated activity in both biochemical and cellular assays, coupled with its in vivo efficacy, establishes it as a robust chemical probe for investigating the therapeutic potential of Trk inhibition. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in preclinical research and drug development efforts targeting the Trk signaling pathway. Further investigation into its comprehensive kinase selectivity and pharmacokinetic properties will continue to refine its profile as a chemical probe and potential therapeutic lead.
References
- 1. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - MedChemComm (RSC Publishing) [pubs.rsc.org]
Methodological & Application
GNF-8625 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-8625 is a potent and highly selective pan-inhibitor of the Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases (TRKA, TRKB, and TRKC). Dysregulation of TRK signaling through gene fusions, point mutations, or overexpression is a key oncogenic driver in a diverse range of human cancers. These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound, including a biochemical kinase assay, a cellular proliferation assay using engineered Ba/F3 cells, and a target engagement assay to confirm interaction with TRK proteins in a cellular context. Furthermore, a protocol for assessing the downstream signaling effects via Western blotting is included.
Introduction
The TRK family of receptors (encoded by the NTRK genes) and their neurotrophin ligands are critical for the development and function of the nervous system. However, chromosomal rearrangements involving NTRK genes can lead to the expression of constitutively active TRK fusion proteins, which drive tumorigenesis. This compound has been identified as a powerful tool for both basic research and as a potential therapeutic agent for cancers harboring NTRK alterations. The following protocols are designed to enable researchers to effectively evaluate the biochemical and cellular activity of this compound and similar pan-TRK inhibitors.
Data Presentation
Table 1: Biochemical Potency of this compound against TRK Kinases
| Kinase | IC50 (nM) |
| TRKA | 0.8[1] |
| TRKB | 22[1] |
| TRKC | 5.4[1] |
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | Target | Assay Type | IC50 (µM) |
| Ba/F3-TEL-TRKA | TEL-TRKA Fusion | Cell Viability | 0.003[2] |
| Ba/F3-TEL-TRKB | TEL-TRKB Fusion | Cell Viability | Not specified |
| Ba/F3-TEL-TRKC | TEL-TRKC Fusion | Cell Viability | Not specified |
Signaling Pathway and Experimental Workflow
Caption: TRK Signaling Pathway and Point of Inhibition by this compound.
Caption: In Vitro Evaluation Workflow for this compound.
Experimental Protocols
Biochemical TRK Kinase Assay (ADP-Glo™ Format)
Objective: To determine the in vitro inhibitory activity of this compound against purified TRKA, TRKB, and TRKC kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.
Materials:
-
Recombinant human TRKA, TRKB, and TRKC (active)
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 mM). Then, dilute these stocks into the kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in kinase buffer) to the wells of the plate.
-
Add 10 µL of a solution containing the TRK enzyme and substrate in kinase buffer.
-
To initiate the reaction, add 10 µL of ATP solution (the concentration should be at or near the Km for each enzyme).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Ba/F3 Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cells whose growth is dependent on TRK signaling.
Principle: The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. When transfected with a constitutively active TRK fusion protein (e.g., TEL-TRKA), the cells become IL-3 independent, and their proliferation is driven by the TRK kinase. Inhibition of the TRK kinase by this compound will lead to a loss of proliferation and cell death.
Materials:
-
Ba/F3 cells stably expressing a TRK fusion protein (e.g., TEL-TRKA, TEL-TRKB, or TEL-TRKC)
-
Parental Ba/F3 cells (as a control for non-specific toxicity)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Recombinant murine IL-3 (for parental Ba/F3 cells)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Wash the Ba/F3-TRK fusion cells to remove any residual growth factors and resuspend them in RPMI with 10% FBS.
-
Seed the cells at a density of 5,000 cells/well in 90 µL of medium into a 96-well plate.
-
For the parental Ba/F3 control, supplement the medium with IL-3.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Add 10 µL of the diluted compound or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.
-
Western Blot Analysis of TRK Phosphorylation
Objective: To confirm that this compound inhibits the phosphorylation of TRK and its downstream signaling proteins in a cellular context.
Materials:
-
Cells expressing a TRK fusion protein (e.g., Ba/F3-TEL-TRKA or a human cancer cell line with an NTRK fusion like KM12).
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-TRK (pan or specific isoforms), anti-total-TRK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the ECL substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct engagement of this compound with TRK proteins in intact cells.
Principle: CETSA is based on the principle of ligand-induced thermal stabilization of the target protein. When this compound binds to TRK, the protein complex becomes more resistant to heat-induced denaturation. This can be observed as an increase in the amount of soluble TRK protein remaining after heat treatment.
Materials:
-
Cells expressing TRK (e.g., KM12 cells)
-
This compound
-
PBS supplemented with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Lysis method (e.g., freeze-thaw cycles)
-
Western blot materials (as described above)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Analysis:
-
Analyze the soluble protein fractions by Western blotting for total TRK protein.
-
Plot the band intensity of soluble TRK against the temperature for both vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound and other pan-TRK inhibitors. By combining biochemical and cellular assays, researchers can obtain a comprehensive understanding of the potency, selectivity, and mechanism of action of these compounds, which is crucial for their development as research tools and potential therapeutic agents.
References
Application Notes and Protocols for GNF-8625 Cell-Based Assay Optimization
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to optimize cell-based assays for the pan-Trk inhibitor, GNF-8625. The protocols focus on evaluating the anti-proliferative activity and target engagement of this compound in a relevant cancer cell line.
Introduction
This compound is a potent and selective, broad-spectrum inhibitor of Tropomyosin receptor kinases (Trk) A, B, and C.[1] Deregulation of Trk signaling, often through chromosomal rearrangements leading to fusion proteins, is an oncogenic driver in a variety of cancers.[2][3] These application notes describe the use of the KM12 human colon cancer cell line, which harbors a TPM3-NTRK1 gene fusion, as a model system to assess the cellular activity of this compound.[4][5][6] The provided protocols detail methods for determining the anti-proliferative effects of the compound and for confirming target engagement by analyzing the phosphorylation status of downstream signaling proteins.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| TrkA | 0.8 |
| TrkB | 22 |
| TrkC | 5.4 |
| Data from MedChemExpress.[1] |
Table 2: Representative Anti-Proliferative Activity of a Pan-Trk Inhibitor in KM12 Cells
| Compound | Cellular IC50 (nM) |
| LOXO-101 | 3.5 ± 0.7 |
| This data is for a representative pan-Trk inhibitor, LOXO-101, in the KM12 cell line and serves as an example of expected potency.[6] |
Signaling Pathways
The Trk receptors, upon binding their respective neurotrophin ligands (or due to ligand-independent activation in the case of fusion proteins), dimerize and autophosphorylate, initiating downstream signaling cascades. The primary pathways involved are the Ras-MAPK, PI3K-Akt, and PLCγ pathways, which regulate cell proliferation, survival, and differentiation.[1][2][7][8][9][10][11][12][13][14]
Experimental Protocols
Cell Proliferation Assay (MTS-based)
This protocol is designed to determine the concentration-dependent effect of this compound on the proliferation of KM12 cells.
Materials:
-
KM12 human colorectal carcinoma cell line (with TPM3-NTRK1 fusion)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
MTS reagent
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Plate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count KM12 cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 72 hours.
-
-
Viability Assessment:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Trk Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of key downstream effectors of the Trk signaling pathway, such as ERK and Akt.
Materials:
-
KM12 cells
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TrkA, anti-TrkA, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed KM12 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Optimization and Troubleshooting
-
Cell Seeding Density: Optimize cell number to ensure logarithmic growth throughout the assay period.
-
Compound Incubation Time: The 72-hour incubation for the proliferation assay is a standard starting point but may be adjusted. For signaling studies, shorter incubation times (e.g., 30 minutes to 6 hours) are typically sufficient.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Maintain a final concentration of ≤ 0.1% in all experiments.
-
Antibody Validation: Ensure the specificity of primary antibodies for their targets.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) for Western blotting to ensure equal protein loading.
By following these detailed protocols and considering the optimization strategies, researchers can effectively evaluate the cellular activity of this compound and other pan-Trk inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. TRK inhibitors block NFKB and induce NRF2 in TRK fusion-positive colon cancer [jcancer.org]
- 5. researchgate.net [researchgate.net]
- 6. An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. moodle2.units.it [moodle2.units.it]
- 13. researchgate.net [researchgate.net]
- 14. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
Application Notes and Protocols for GNF-8625 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-8625 is a potent and selective pan-Tropomyosin receptor kinase (pan-TRK) inhibitor.[1] Dysregulation of TRK signaling, often through gene fusions (e.g., NTRK fusions), is a known oncogenic driver in a variety of solid tumors.[1] The KM-12 human colorectal cancer cell line, which harbors a TPM3-NTRK1 gene fusion, is a valuable preclinical model for evaluating the efficacy of TRK inhibitors.[2] This document provides detailed application notes and protocols for the use of this compound in xenograft mouse models, particularly utilizing the KM-12 cell line.
While specific in vivo efficacy data for this compound in mouse xenograft models is not publicly available, this document leverages data from studies on other pan-TRK inhibitors in the same KM-12 model to provide representative protocols and expected outcomes. This compound has demonstrated in vivo antitumor efficacy in a KM12 rat xenograft model when administered twice daily.[1]
Mechanism of Action: TRK Signaling Pathway
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that are activated by neurotrophins. Upon ligand binding, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In cancers with NTRK gene fusions, the resulting chimeric proteins lead to constitutive, ligand-independent activation of these oncogenic pathways. This compound, as a pan-TRK inhibitor, blocks the ATP-binding site of the TRK kinase domain, thereby inhibiting autophosphorylation and suppressing downstream signaling.
Caption: TRK signaling pathway and its inhibition by this compound.
Data Presentation
The following tables summarize representative quantitative data from xenograft studies using pan-TRK inhibitors in the KM-12 mouse model. This data can be used as a benchmark for designing and evaluating experiments with this compound.
Table 1: In Vivo Efficacy of a Representative Pan-TRK Inhibitor in KM-12 Xenograft Model [3]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 0 |
| TRK Inhibitor | 50 | Daily | 42.2 |
| TRK Inhibitor | 200 | Daily | 66.9 |
Table 2: In Vivo Efficacy of Merestinib (pan-TRK inhibitor) in KM-12 Xenograft Model [4]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome |
| Vehicle Control | - | Daily | Progressive Tumor Growth |
| Merestinib | 24 | Once Daily (PO) | Significant Tumor Growth Inhibition |
Experimental Protocols
Protocol 1: Establishment of KM-12 Subcutaneous Xenograft Mouse Model
Materials:
-
KM-12 human colorectal cancer cells
-
Immunocompromised mice (e.g., Athymic Nude or NOD/SCID, 6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Syringes (1 mL) and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture KM-12 cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the exponential growth phase and free of contaminants.
-
Cell Harvesting: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA.
-
Cell Counting and Viability: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in sterile PBS or serum-free medium. Perform a cell count using a hemocytometer and assess viability with trypan blue. Viability should be >95%.
-
Cell Suspension Preparation: Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 5 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Caption: Experimental workflow for a xenograft mouse model study.
Protocol 2: Preparation and Administration of this compound
Disclaimer: A specific, validated oral gavage formulation for this compound is not publicly available. The following is a general protocol for preparing a formulation for a hydrophobic compound for oral administration in mice, which should be optimized for this compound.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Tween-80, and saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Oral gavage needles (stainless steel, appropriate size for mice)
-
Syringes
Procedure:
-
Formulation Preparation (Example Vehicle):
-
A common vehicle for hydrophobic compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Step 1: Weigh the required amount of this compound to achieve the desired final concentration for dosing (e.g., for a 25 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the concentration would be 5 mg/mL).
-
Step 2: Dissolve the this compound powder in DMSO first.
-
Step 3: Add PEG300 and Tween-80 and mix thoroughly.
-
Step 4: Add saline to the final volume and mix until a homogenous suspension or solution is formed. Prepare the formulation fresh daily.
-
-
Drug Administration:
-
Administer this compound or the vehicle control to the respective groups via oral gavage.
-
The dosing volume is typically 10 mL/kg of body weight.
-
Based on preclinical data for this compound in rats and other pan-TRK inhibitors, a once or twice daily dosing schedule is recommended.[1]
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.
-
Observe the mice daily for any signs of toxicity or adverse effects.
-
Protocol 3: Assessment of Treatment Efficacy
Procedure:
-
Data Collection: Record tumor volumes and body weights for each mouse throughout the treatment period.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Tumor Growth Inhibition (TGI) Calculation: TGI can be calculated at the end of the study using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the difference in tumor growth between the treated and control groups.
-
(Optional) Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting, to assess the inhibition of TRK phosphorylation and downstream signaling pathways.
These protocols provide a framework for conducting preclinical studies with this compound in xenograft mouse models. Researchers should optimize these protocols based on their specific experimental goals and the physicochemical properties of this compound. Careful monitoring of animal welfare throughout the study is essential.
References
- 1. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KM-12 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Novel TRK inhibitor reduces NTRK fusion-positive cancer growth | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
GNF-8625: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-8625 is a potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitor. Deregulated kinase activity of TRK family members (TrkA, TrkB, and TrkC), often through chromosomal rearrangements leading to NTRK gene fusions, is a key oncogenic driver in a variety of cancers, including colorectal, lung, and thyroid cancers, as well as glioblastoma and melanoma.[1] this compound has demonstrated anti-proliferative activity in cell lines harboring TRK fusions and antitumor efficacy in in vivo xenograft models.[1][2] These application notes provide a summary of the available in vivo data and detailed protocols for conducting studies with this compound.
Data Presentation
In Vivo Efficacy of this compound
| Compound | Animal Model | Cell Line | Dosage and Administration | Observed Effect |
| This compound | Tumor Xenograft | KM-12 (Colorectal Carcinoma) | 50 mg/kg, twice daily (BID) | 20% tumor regression[2] |
| This compound | Tumor Xenograft | KM-12 (Colorectal Carcinoma) | Ascending doses, twice daily (BID) for 14 days | Dose-dependent antitumor efficacy[1] |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the constitutively active TRK fusion proteins, thereby blocking downstream signaling cascades that promote cell proliferation and survival. The three major signaling pathways activated by TRK receptors are the RAS/MAPK, PI3K/AKT, and PLCγ pathways.
Caption: this compound inhibits TRK fusion proteins, blocking downstream signaling pathways.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a KM-12 Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft model using the KM-12 human colorectal carcinoma cell line, which harbors a TPM3-NTRK1 gene fusion.
Materials:
-
This compound
-
KM-12 human colorectal carcinoma cell line
-
Immunodeficient mice (e.g., athymic nude mice)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel (optional)
-
Vehicle for dosing solution (see below)
-
Calipers
-
Standard animal housing and handling equipment
Vehicle Formulation (Example):
While the specific vehicle used for this compound in the cited studies is not publicly available, a common vehicle for oral administration of similar small molecule inhibitors is a suspension in:
-
0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
Procedure:
-
Cell Culture: Culture KM-12 cells according to standard protocols. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS. A cell viability of >90% should be confirmed.
-
Xenograft Implantation:
-
Subcutaneously inject 5 x 10^6 KM-12 cells in a volume of 100-200 µL (often mixed 1:1 with Matrigel) into the flank of each mouse.
-
Monitor the animals for tumor growth.
-
-
Treatment Initiation:
-
When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume using calipers and calculate using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Prepare the this compound dosing solution in the chosen vehicle.
-
Administer this compound orally (e.g., via gavage) at the desired dose (e.g., 50 mg/kg) and schedule (e.g., twice daily).
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight every 2-3 days.
-
The study may be terminated when tumors in the control group reach a specified size or after a predetermined treatment duration.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Experimental Workflow Diagram
Caption: Workflow for an in vivo efficacy study of this compound.
Conclusion
This compound is a promising pan-TRK inhibitor with demonstrated in vivo antitumor activity. The provided protocols and data serve as a guide for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of this compound. It is recommended to perform preliminary dose-range finding and pharmacokinetic studies to optimize the dosing regimen for specific in vivo models.
References
Application Notes and Protocols: GNF-8625 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-8625 is a potent and selective pan-Tropomyosin receptor kinase (pan-TRK) inhibitor.[1] TRK fusions, resulting from chromosomal rearrangements involving the NTRK1, NTRK2, or NTRK3 genes, are oncogenic drivers in a wide range of adult and pediatric solid tumors.[2][3] While TRK inhibitors like larotrectinib (B560067) and entrectinib (B1684687) have shown significant efficacy as monotherapies in patients with NTRK fusion-positive cancers, combination strategies with standard chemotherapy agents may offer a promising approach to enhance anti-tumor activity, overcome potential resistance mechanisms, and broaden the therapeutic window.[4][5][6]
These application notes provide a comprehensive overview of the preclinical evaluation of this compound in combination with conventional chemotherapy agents. The included protocols are intended to serve as a guide for researchers investigating the synergistic or additive effects of these combinations in NTRK fusion-positive cancer models.
Mechanism of Action: this compound and Chemotherapy
This compound exerts its anti-cancer effect by inhibiting the kinase activity of TRK fusion proteins. These fusion proteins are constitutively active and drive downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and metastasis. By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in tumor cells harboring NTRK fusions.
Conventional chemotherapy agents, on the other hand, act through various mechanisms such as inducing DNA damage (e.g., irinotecan, doxorubicin) or interfering with microtubule function during mitosis (e.g., paclitaxel). The combination of this compound with these agents has the potential for synergistic effects by targeting distinct and complementary cellular processes essential for tumor growth and survival.
Figure 1: this compound Signaling Pathway Inhibition.
Data Presentation: In Vitro and In Vivo Efficacy (Hypothetical Data)
The following tables summarize hypothetical preclinical data for this compound in combination with standard chemotherapy agents against NTRK fusion-positive cancer cell lines and in xenograft models.
Table 1: In Vitro Cell Viability (IC50 Values in µM) of this compound in Combination with Chemotherapy
| Cell Line (NTRK Fusion) | This compound (alone) | Irinotecan (alone) | This compound + Irinotecan (1:1 ratio) | Paclitaxel (alone) | This compound + Paclitaxel (1:10 ratio) | Doxorubicin (alone) | This compound + Doxorubicin (1:5 ratio) |
| KM12 (TPM3-NTRK1) | 0.05 | 2.5 | 0.02 (CI < 1) | 0.01 | 0.004 (CI < 1) | 0.1 | 0.03 (CI < 1) |
| CUTO-3 (MPRIP-NTRK1) | 0.08 | 3.1 | 0.03 (CI < 1) | 0.02 | 0.007 (CI < 1) | 0.15 | 0.05 (CI < 1) |
| SW-1 (TPM3-NTRK1) | 0.12 | 4.2 | 0.05 (CI < 1) | 0.03 | 0.01 (CI < 1) | 0.2 | 0.08 (CI < 1) |
CI: Combination Index. A CI value less than 1 indicates synergism.
Table 2: In Vivo Tumor Growth Inhibition in a KM12 Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%TGI) |
| Vehicle Control | - | 1500 ± 250 | 0% |
| This compound | 25 mg/kg, BID | 600 ± 150 | 60% |
| Irinotecan | 15 mg/kg, Q4D | 900 ± 200 | 40% |
| This compound + Irinotecan | 25 mg/kg BID + 15 mg/kg Q4D | 200 ± 80 | 87% |
| Paclitaxel | 10 mg/kg, Q3D | 850 ± 180 | 43% |
| This compound + Paclitaxel | 25 mg/kg BID + 10 mg/kg Q3D | 250 ± 100 | 83% |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol details the methodology for assessing the cytotoxic effects of this compound in combination with chemotherapy agents on cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biomarker.onclive.com [biomarker.onclive.com]
- 3. onclive.com [onclive.com]
- 4. Frontiers | NTRK Fusion in Non-Small Cell Lung Cancer: Diagnosis, Therapy, and TRK Inhibitor Resistance [frontiersin.org]
- 5. Rapid, complete and sustained tumour response to the TRK inhibitor larotrectinib in an infant with recurrent, chemotherapy-refractory infantile fibrosarcoma carrying the characteristic ETV6-NTRK3 gene fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
GNF-8625 as a Ligand for PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
GNF-8625 is a potent, broad-spectrum inhibitor of Tropomyosin receptor kinases (TRKA, TRKB, and TRKC), which are key drivers in various cancers and neuronal disorders.[1] Its demonstrated ability to bind to TRK kinases with high affinity makes it an attractive candidate for the development of TRK-targeting PROTACs. By incorporating this compound into a PROTAC, it is possible to shift from simple inhibition to targeted degradation of TRK proteins, potentially offering a more profound and durable therapeutic effect. This document provides detailed application notes and protocols for the development and characterization of this compound-based PROTACs.
Data Presentation
The inhibitory activity of this compound against the TRK family of kinases is summarized in the table below. This data is crucial for understanding its potential as a warhead for a TRK-targeting PROTAC.
| Target Kinase | IC50 (nM) | Reference |
| TRKA | 0.8 | [1] |
| TRKB | 22 | [1] |
| TRKC | 5.4 | [1] |
Signaling Pathway
The TRK signaling pathway plays a critical role in cell survival, proliferation, and differentiation. Ligand binding to TRK receptors leads to their dimerization and autophosphorylation, activating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways. A this compound-based PROTAC would lead to the degradation of TRK proteins, thereby inhibiting these downstream signals.
Experimental Protocols
Protocol 1: Synthesis of a this compound-based PROTAC
This protocol describes a general method for synthesizing a this compound-based PROTAC using a polyethylene (B3416737) glycol (PEG) linker and a pomalidomide-derived E3 ligase ligand.
Materials:
-
This compound with a suitable functional group for linker attachment (e.g., a primary amine or carboxylic acid)
-
Pomalidomide-linker conjugate with a reactive group (e.g., NHS ester or alkyne)
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide coupling
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Functionalization of this compound (if necessary): If this compound does not have a suitable reactive handle, it will need to be chemically modified. This will depend on the desired linker attachment point.
-
Coupling Reaction: a. Dissolve functionalized this compound (1 equivalent) and the pomalidomide-linker conjugate (1.1 equivalents) in anhydrous DMF. b. If performing an amide coupling, add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the reaction mixture. c. Stir the reaction at room temperature overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: a. Once the reaction is complete, concentrate the mixture under reduced pressure. b. Purify the crude product by reverse-phase preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Western Blot for TRK Protein Degradation
This protocol is to assess the ability of the this compound-based PROTAC to induce the degradation of TRKA, TRKB, and TRKC in a cellular context.
Materials:
-
Cancer cell line expressing TRK proteins (e.g., KM12, SH-SY5Y)
-
This compound-based PROTAC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TRKA, anti-TRKB, anti-TRKC, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with varying concentrations of the this compound PROTAC (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in lysis buffer and collect the lysates. c. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of TRK protein degradation.
Protocol 3: Cell Viability Assay
This protocol measures the effect of TRK protein degradation on the viability of cancer cells.
Materials:
-
Cancer cell line expressing TRK proteins
-
This compound-based PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the this compound PROTAC and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound serves as a promising starting point for the development of potent and selective TRK-degrading PROTACs. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and cellular evaluation of such molecules. Successful development of a this compound-based PROTAC could offer a novel and effective therapeutic strategy for TRK-driven cancers and other diseases.
References
GNF-8625 Treatment in Primary Neuron Cultures: Application Notes and Protocols
For research use only.
Introduction
GNF-8625 is a potent and selective pan-inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[1][2] These receptors are critical for neuronal survival, differentiation, and synaptic plasticity, primarily activated by neurotrophins like Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3). Dysregulation of Trk signaling has been implicated in various neurological disorders and cancer. These application notes provide detailed protocols for the use of this compound in primary neuron cultures to study its effects on neuronal viability and Trk signaling pathways.
Data Presentation
The following tables present representative quantitative data on the effects of this compound in primary neuron cultures. This data is hypothetical and based on the known activity of similar pan-Trk inhibitors. Researchers should perform their own dose-response experiments to determine the precise efficacy in their specific neuronal culture system.
Table 1: Hypothetical Dose-Response of this compound on Primary Cortical Neuron Viability (MTT Assay)
| This compound Concentration (nM) | % Viability (Mean ± SEM) |
| 0 (Vehicle Control) | 100 ± 3.5 |
| 1 | 98.2 ± 4.1 |
| 10 | 95.6 ± 3.8 |
| 50 | 85.3 ± 4.5 |
| 100 | 72.1 ± 5.2 |
| 500 | 55.8 ± 6.3 |
| 1000 | 40.2 ± 5.9 |
Table 2: Hypothetical Inhibition of BDNF-induced TrkB Phosphorylation by this compound in Primary Hippocampal Neurons (Western Blot Quantification)
| This compound Concentration (nM) | % Inhibition of p-TrkB (Mean ± SEM) |
| 0 (Vehicle Control) | 0 ± 2.1 |
| 1 | 15.4 ± 3.2 |
| 10 | 48.9 ± 4.5 |
| 50 | 85.7 ± 3.9 |
| 100 | 96.2 ± 2.8 |
| 500 | 98.1 ± 1.9 |
Mandatory Visualizations
Caption: this compound inhibits Trk receptor signaling pathways.
Caption: Experimental workflow for this compound treatment.
Experimental Protocols
I. Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.
Materials:
-
Timed-pregnant mouse or rat (E18)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.25%)
-
Trypsin inhibitor (or fetal bovine serum)
-
Poly-D-lysine (or Poly-L-ornithine) coated culture plates/coverslips
-
Sterile dissection tools
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Plate Coating: Coat culture plates or coverslips with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Wash plates three times with sterile water and allow them to dry before use.
-
Tissue Dissection: Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols. Dissect the cerebral cortices from the embryonic brains in ice-cold HBSS.
-
Dissociation: Mince the cortical tissue into small pieces and transfer to a tube containing pre-warmed trypsin solution. Incubate for 15-20 minutes at 37°C.
-
Cell Plating: Neutralize the trypsin with an equal volume of trypsin inhibitor or complete culture medium. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Counting and Seeding: Determine cell viability and density using a hemocytometer and trypan blue exclusion. Seed neurons at a density of 1-2 x 10^5 cells/cm^2 in pre-warmed, equilibrated culture medium.
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Replace half of the culture medium every 2-3 days. Allow neurons to mature for at least 7-10 days in vitro before initiating this compound treatment.
II. This compound Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Mature primary neuron cultures
-
Complete culture medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (typically ≤ 0.1%).
-
Treatment: Carefully remove half of the medium from each well of the mature neuronal cultures. Add an equal volume of the prepared this compound working solutions or vehicle control medium to the respective wells.
-
Incubation: Incubate the treated neurons for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
III. Neuronal Viability (MTT) Assay
This assay measures the metabolic activity of viable cells.
Materials:
-
This compound treated primary neurons in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
MTT Addition: After the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
IV. Western Blot Analysis of Trk Signaling
This protocol is for assessing the inhibition of neurotrophin-induced Trk phosphorylation.
Materials:
-
This compound treated primary neurons
-
Neurotrophin (e.g., BDNF, 50 ng/mL)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-p-TrkA/B/C, anti-pan-Trk, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Neurotrophin Stimulation: Following this compound pre-treatment (e.g., 1-2 hours), stimulate the neurons with a neurotrophin (e.g., BDNF) for 10-15 minutes to induce Trk phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total Trk).
References
Application Notes: GNF-8625 Protocol for Western Blot Analysis of p-Trk
Introduction
The Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases, which includes TrkA, TrkB, and TrkC, are crucial mediators of neuronal development, survival, and synaptic plasticity. Their activation through binding with neurotrophins such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) triggers a signaling cascade that is essential for normal nervous system function. The phosphorylation of Trk receptors is a critical initial step in this signaling pathway. Dysregulation of Trk signaling has been implicated in a variety of neurological disorders and cancers.
GNF-8625 is a potent and selective inhibitor of Trk kinases. Its utility in research lies in its ability to probe the functional roles of Trk signaling in various cellular processes. By inhibiting Trk autophosphorylation, this compound serves as a valuable tool for studying the downstream consequences of Trk inactivation and for validating the on-target effects of potential therapeutic agents.
This document provides a detailed protocol for the use of this compound in the analysis of Trk phosphorylation (p-Trk) by Western blot. This technique allows for the specific detection and semi-quantitative analysis of the activated form of Trk receptors in cell lysates. The following protocol is intended for researchers, scientists, and drug development professionals familiar with basic cell culture and Western blotting techniques.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A cell line expressing the Trk receptor of interest (e.g., PC12 for TrkA, SH-SY5Y for TrkB/TrkC).
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
This compound: Prepared in a suitable solvent (e.g., DMSO) at a stock concentration of 10 mM.
-
Neurotrophin: (e.g., NGF, BDNF) to stimulate Trk phosphorylation.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
BCA Protein Assay Kit: For protein quantification.
-
Laemmli Sample Buffer (4X): Containing SDS and β-mercaptoethanol.
-
SDS-PAGE Gels: Appropriate acrylamide (B121943) percentage for the molecular weight of Trk.
-
Electrophoresis Buffer: (e.g., Tris-Glycine-SDS).
-
Transfer Buffer: (e.g., Towbin buffer).
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Trk (specific for the desired phosphorylation site, e.g., p-TrkA Tyr490, p-TrkB Tyr516).
-
Rabbit or mouse anti-total-Trk antibody.
-
Mouse or rabbit anti-β-actin or anti-GAPDH antibody (as a loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate (ECL).
-
Imaging System: For detecting chemiluminescence.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal levels of receptor phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL NGF for PC12 cells) for 10-15 minutes. Include a non-stimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Trk antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed for total Trk and a loading control like β-actin or GAPDH.
-
Incubate the membrane in a stripping buffer, wash thoroughly, and repeat the immunoblotting protocol starting from the blocking step with the next primary antibody.
-
Data Presentation
The following table represents hypothetical data from a Western blot experiment investigating the effect of this compound on NGF-induced TrkA phosphorylation. Densitometry analysis was performed on the Western blot bands, and the p-TrkA signal was normalized to the total TrkA signal.
| Treatment Group | This compound (µM) | NGF (50 ng/mL) | Normalized p-TrkA/Total TrkA Ratio (Arbitrary Units) | % Inhibition of Phosphorylation |
| Vehicle Control | 0 | - | 0.05 | N/A |
| NGF Stimulated | 0 | + | 1.00 | 0% |
| This compound | 0.1 | + | 0.65 | 35% |
| This compound | 1 | + | 0.20 | 80% |
| This compound | 10 | + | 0.08 | 92% |
Visualizations
Trk Signaling Pathway and Inhibition by this compound
Caption: Trk signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow for p-Trk Analysis
Troubleshooting & Optimization
GNF-8625 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of GNF-8625, a potent pan-Trk inhibitor. The following resources are designed to help identify and mitigate potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor designed as a potent and selective pan-inhibitor of Tropomyosin receptor kinases (Trk).[1][2] It demonstrates high affinity for TrkA, TrkB, and TrkC.[2] Deregulated Trk kinase activity has been linked to tumorigenesis in various cancers, making inhibitors like this compound valuable research tools and potential therapeutic agents.[1][3]
Q2: What are off-target effects and why should I be concerned when using this compound?
Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended Trk targets.[4] These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[4] Off-target effects can also result in cellular toxicity or other biological consequences unrelated to Trk inhibition.[5]
Q3: What are the initial signs that I might be observing off-target effects in my experiments with this compound?
Common indicators of potential off-target effects include:
-
Inconsistent results with other pan-Trk inhibitors: Using a structurally different inhibitor for the same Trk targets that produces a different or no phenotype.[5]
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when Trk gene expression is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[5]
-
Effects at high concentrations: The observed phenotype only manifests at high concentrations of this compound, suggesting engagement of lower-affinity off-targets.[4]
-
Unusual or unexpected cellular phenotypes: Observing cellular changes that are not typically associated with the known functions of Trk signaling.
Troubleshooting Guides
Issue 1: Inconsistent Phenotypic Results Across Different Cell Lines
Possible Cause: The expression levels of on-target Trk kinases or potential off-target proteins may vary significantly between different cell lines.[4]
Troubleshooting Steps:
-
Confirm Target Expression: Before initiating experiments, perform Western blotting or qPCR to confirm the expression of TrkA, TrkB, and TrkC in your chosen cell lines.
-
Dose-Response Curve: Generate a dose-response curve for this compound in each cell line to determine the lowest effective concentration that elicits the desired on-target effect.[4]
-
Orthogonal Validation: Use a structurally unrelated pan-Trk inhibitor to see if the same phenotype is observed. This can help to confirm that the effect is due to Trk inhibition and not a specific off-target of this compound.[5]
Issue 2: Observed Phenotype Does Not Match Genetic Knockout/Knockdown of Trk Receptors
Possible Cause: This is a strong indication that the observed phenotype is due to an off-target effect of this compound.[4][5]
Troubleshooting Steps:
-
Validate Knockdown/Knockout Efficiency: Ensure that your siRNA or CRISPR-Cas9 approach has effectively reduced the expression of the target Trk receptors.
-
Rescue Experiment: In a Trk knockout/knockdown background, the addition of this compound should not produce the phenotype of interest if the effect is on-target. If the phenotype persists, it is likely an off-target effect.
-
Broad-Spectrum Kinase Profiling: To identify potential off-targets, consider performing a kinase profiling assay where this compound is screened against a large panel of kinases.
Data Presentation
Table 1: Inhibitory Activity of this compound against Trk Family Kinases
| Target | IC50 (nM) |
| TrkA | 0.8[2] |
| TrkB | 22[2] |
| TrkC | 5.4[2] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound is engaging with its intended Trk targets within intact cells.[5]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations, alongside a vehicle control.[5]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound is expected to stabilize the Trk proteins, making them more resistant to thermal denaturation.[5]
-
Lysis and Centrifugation: Lyse the cells and use centrifugation to separate the soluble protein fraction from the aggregated, denatured proteins.[5]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target Trk protein remaining in the soluble fraction using Western blotting.[5]
-
Data Analysis: Plot the amount of soluble Trk protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[5]
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of a Trk protein recapitulates the phenotype observed with this compound.[5]
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest (e.g., NTRK1, NTRK2, or NTRK3) into a Cas9 expression vector.[5]
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.[5]
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).[5]
-
Verification of Knockout: Expand the clones and verify the knockout of the target protein by Western blotting and sequencing of the genomic locus.
-
Phenotypic Analysis: Analyze the knockout clones for the phenotype of interest and compare it to the phenotype observed with this compound treatment.
Visualizations
Caption: this compound inhibits Trk receptors and their downstream pathways.
Caption: A workflow for troubleshooting potential off-target effects.
References
troubleshooting GNF-8625 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the pan-TRK inhibitor, GNF-8625.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of this compound available?
This compound is available as a free base and as a monopyridin-N-piperazine hydrochloride salt. The salt form is generally expected to have better aqueous solubility, although specific data is limited.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For the this compound monopyridin-N-piperazine hydrochloride salt, Dimethyl Sulfoxide (DMSO) is the recommended solvent. A stock solution of up to 6.67 mg/mL (13.90 mM) can be prepared.[1] It is crucial to use freshly opened DMSO as it is hygroscopic, and water absorption can negatively impact solubility.
Q3: My this compound is not dissolving well in DMSO. What can I do?
To aid dissolution in DMSO, gentle warming to 60°C and ultrasonication are recommended.[1] Ensure the vial is tightly capped during warming to prevent solvent evaporation.
Q4: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media)?
This is a common issue known as "precipitation upon dilution" and occurs with many hydrophobic small molecules. The aqueous environment of the buffer is a poor solvent for this compound, and once the concentration of the compound exceeds its solubility limit in the final aqueous solution, it will precipitate out.
Q5: What is the mechanism of action of this compound?
This compound is a potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitor, targeting TRKA, TRKB, and TRKC. These receptors are involved in neuronal development and have been implicated in the progression of various cancers. By inhibiting TRK signaling, this compound can block downstream pathways such as the MAPK, PI3K, and PLCγ pathways, which are crucial for cell proliferation and survival in certain tumors.
Compound Information
| Compound | This compound | This compound monopyridin-N-piperazine hydrochloride |
| CAS Number | 1196546-33-4 | 2412055-62-8 |
| Molecular Formula | C31H30FN7O | C25H27ClFN7 |
| Molecular Weight | 535.63 g/mol | 479.98 g/mol |
| Known Solubility | No specific data found | 6.67 mg/mL (13.90 mM) in DMSO[1] |
Troubleshooting Guide for this compound Insolubility in Aqueous Solutions
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Problem: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer.
Initial Checks:
-
Confirm DMSO quality: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
Visually inspect stock solution: Ensure your this compound is fully dissolved in the DMSO stock before diluting. If any particulates are visible, try warming and sonicating the stock solution.
Tier 1: Optimization of Dilution Protocol
-
Increase the dilution factor: A lower final concentration of this compound is more likely to stay in solution.
-
Modify the dilution technique: Instead of adding the DMSO stock directly to the bulk of the aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This can sometimes prevent rapid precipitation.
-
Maintain a low final DMSO concentration: Keep the final concentration of DMSO in your aqueous solution below 0.5% (v/v), as higher concentrations can be toxic to cells and may affect experimental outcomes.
Tier 2: Modifying the Aqueous Buffer
-
pH Adjustment: If this compound has ionizable groups, its solubility will be pH-dependent. For basic compounds, a lower pH will increase solubility, while for acidic compounds, a higher pH will be beneficial. Experiment with a range of pH values for your buffer if your experimental system allows.
-
Inclusion of Co-solvents: Adding a small amount of a water-miscible organic solvent to your aqueous buffer can increase the solubility of hydrophobic compounds.
-
Ethanol: Can be used in small percentages (e.g., 1-5%).
-
Polyethylene glycol (PEG): PEG 300 or PEG 400 are commonly used as co-solvents.
-
-
Use of Surfactants: Non-ionic surfactants can help to maintain the solubility of hydrophobic compounds.
-
Tween® 20 or Triton™ X-100: Use at very low concentrations (e.g., 0.01-0.1%). Be aware that surfactants can interfere with some biological assays.
-
Problem: Inconsistent results in cell-based assays.
This may be due to the precipitation of this compound in the cell culture medium over time.
-
Visual Inspection: Carefully examine the wells of your culture plates under a microscope after adding the compound. Look for crystalline structures, which indicate precipitation.
-
Serum Concentration: The presence of serum proteins can sometimes help to solubilize hydrophobic compounds. If you are using a low-serum or serum-free medium, consider whether your experimental design can tolerate an increase in serum concentration.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound monopyridin-N-piperazine hydrochloride in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound monopyridin-N-piperazine hydrochloride (MW: 479.98 g/mol ). For example, to make 1 mL of a 10 mM stock solution, you would need 4.8 mg.
-
Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the compound.
-
Aid Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, place the vial in a 60°C water bath for 5-10 minutes, followed by vortexing. Sonication in short bursts can also be used.
-
Visual Confirmation: Ensure the solution is clear and free of any particulate matter before use.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: this compound inhibits the TRK signaling pathway.
References
Technical Support Center: Optimizing GNF-8625 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GNF-8625 in cell viability assays. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitor.[1][2] It targets the TRKA, TRKB, and TRKC proteins, which are key components of the TRK signaling pathway.[1] In many cancers, chromosomal rearrangements can lead to the creation of TRK fusion proteins that are constantly active, driving tumor growth.[2] this compound inhibits the kinase activity of these receptors, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[3]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
For a previously untested cell line, a broad dose-response experiment is recommended to determine the optimal concentration range. A common starting point is to test a wide range of concentrations, such as from 1 nM to 10 µM, often using 3- to 10-fold serial dilutions. Given that this compound has reported IC50 values in the low nanomolar range (e.g., 0.8 nM for TRKA, 22 nM for TRKB, 5.4 nM for TRKC, and 3 nM for antiproliferative activity in KM12 cells), it is crucial to include concentrations in the low nanomolar to high micromolar range to capture the full dose-response curve.[1][2]
Q3: How long should I incubate cells with this compound?
The optimal incubation time depends on the cell line's doubling time and the specific experimental goals. For initial dose-response assays, a 72-hour incubation is a common starting point to allow sufficient time to observe effects on cell viability.[4][5] However, for rapidly dividing cells, a 24 or 48-hour incubation might be sufficient, while slower-growing cells may require longer incubation times.
Q4: What are the best practices for storing and handling this compound?
To ensure the stability and activity of this compound, it is recommended to store the compound as a dry powder at -20°C for long-term storage. For short-term use, a concentrated stock solution in an appropriate solvent like DMSO can be stored at -20°C. It is important to avoid repeated freeze-thaw cycles. When preparing working solutions, make fresh dilutions from the stock for each experiment and ensure the final solvent concentration (e.g., DMSO) in the cell culture medium is low (typically ≤0.5%) and consistent across all treatments to avoid solvent-induced toxicity.[4]
Q5: Which cell viability assay is most suitable for use with this compound?
Several cell viability assays can be used, each with its own advantages. Commonly used methods include:
-
ATP Assays (e.g., CellTiter-Glo®): These luminescent assays are highly sensitive and measure the amount of ATP, a marker of metabolically active cells.[4]
-
Tetrazolium Reduction Assays (MTT, XTT, WST-1): These colorimetric assays measure metabolic activity through the reduction of a tetrazolium salt to a colored formazan (B1609692) product.[6]
-
Resazurin (alamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally less toxic to cells than MTT.
The choice of assay may depend on the available equipment and the specific cell line. It is advisable to validate the chosen assay to ensure no interference from this compound itself.
Experimental Protocols
Protocol: Determining the IC50 of this compound using a CellTiter-Glo® Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line with a known or suspected NTRK fusion.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well white, clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., ≤0.1%).[5]
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different this compound concentrations or the vehicle control (medium with DMSO only).
-
-
Incubation:
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium and reagent but no cells).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound Dose-Response Experiments
| Concentration Range | Dilution Factor | Purpose |
| 0.1 nM - 10 µM | 10-fold | Initial broad-range screening for unknown cell lines. |
| 0.5 nM - 500 nM | 3-fold | Narrow-range follow-up for sensitive cell lines. |
| 1 µM - 50 µM | 3-fold | For potentially resistant cell lines. |
Table 2: Example IC50 Values for this compound
| Target | IC50 Value | Cell Line Context |
| TRKA | 0.8 nM | Biochemical Assay |
| TRKB | 22 nM | Biochemical Assay |
| TRKC | 5.4 nM | Biochemical Assay |
| Anti-proliferation | 3 nM | KM12 (colorectal cancer) |
Note: IC50 values can vary significantly based on the cell line, assay type, and experimental conditions.[7]
Visualizations
Signaling Pathway
Caption: Simplified TRK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound in a cell viability assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell plating.2. "Edge effect" in the multi-well plate. | 1. Ensure a single-cell suspension before plating and use proper pipetting techniques.2. Avoid using the outer wells of the plate for critical experiments or fill them with a buffer to maintain humidity. |
| No significant effect on cell viability, even at high concentrations | 1. The cell line is resistant to this compound (lacks NTRK fusion or has resistance mutations).2. This compound is inactive or degraded.3. Insufficient incubation time. | 1. Confirm the presence of an NTRK fusion in your cell line. Consider using a different cell line or investigating resistance mechanisms.2. Check the storage conditions and expiration date of the compound. Test its activity in a known sensitive cell line.3. Increase the incubation time (e.g., to 96 hours). |
| High background signal in control wells | 1. High cell seeding density.2. Contamination (e.g., mycoplasma).3. Assay reagent interference with media components. | 1. Optimize cell seeding density by performing a cell titration experiment.2. Regularly test cell cultures for mycoplasma contamination.3. Run a control with only medium and the assay reagent to check for background signal. |
| Increased viability at higher this compound concentrations | 1. This compound may be precipitating out of solution at high concentrations.2. The compound may interfere with the assay chemistry. | 1. Check the solubility of this compound in the culture medium. Consider using a different solvent or a lower concentration range.2. Run controls with this compound in cell-free media to test for direct interaction with the assay reagent. |
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in this compound viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing GNF-8625 degradation in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of GNF-8625 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions to help ensure the stability and efficacy of this compound throughout your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound stability during your experiments.
| Question | Possible Cause | Suggested Solution |
| Why is my this compound precipitating out of solution when added to my aqueous cell culture medium? | The aqueous solubility of this compound may be low, and the addition of a concentrated DMSO stock to the aqueous medium can cause it to crash out. | - Decrease the final concentration of this compound in your experiment. - Optimize the DMSO concentration in your final working solution. While minimizing DMSO is ideal, a concentration up to 0.5% is often tolerated in cell-based assays. Always include a vehicle control with the same final DMSO concentration. - Consider using a different solvent system or a formulation with excipients to improve solubility. |
| I'm observing a decrease in the efficacy of this compound over the course of my multi-day experiment. What could be the cause? | This compound may be degrading in the cell culture medium at 37°C. This could be due to several factors, including hydrolysis, oxidation, or enzymatic degradation by components in the serum or secreted by the cells. The pH of the culture medium could also be affecting the stability of the compound. | - Perform a stability check of this compound in your specific cell culture medium at 37°C over the time course of your experiment. - Test the stability in a simpler buffer system (e.g., PBS) to assess its inherent aqueous stability. - Evaluate stability in media with and without serum to determine if serum components are contributing to degradation. - Consider replenishing the this compound at each media change to maintain a consistent effective concentration. |
| My experimental results with this compound are inconsistent between replicates and different experiment dates. What could be the reason? | This variability could stem from inconsistent handling of the this compound stock solution or issues with its storage. Repeated freeze-thaw cycles of the stock solution can lead to degradation. DMSO is also hygroscopic and can absorb water over time, which may affect the stability of the dissolved compound. | - Aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. - Use anhydrous DMSO to prepare your stock solution and handle it in a low-humidity environment. - Ensure the compound is fully dissolved in the DMSO stock before each use. If you observe any precipitate, gently warm and vortex the solution. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound as a solid powder should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). It is recommended to keep it in a dry, dark place.
Q2: What is the best way to prepare and store this compound stock solutions?
A2: It is recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO. For long-term storage, aliquot the stock solution into single-use vials and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] Always store the stock solution under nitrogen if possible to prevent oxidation.[1][2][3]
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
A3: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to the degradation of the compound.[1][2][3] Aliquoting the stock solution into smaller, single-use volumes is the best practice.
Q4: What is the recommended maximum concentration of DMSO for my cell culture experiments?
A4: The tolerance to DMSO varies between cell lines. As a general guideline, a final DMSO concentration of less than 0.1% is considered safe for most cell lines. Many robust cell lines can tolerate up to 0.5% DMSO. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to assess its effect on your specific cells.
Q5: I suspect this compound is degrading in my cell culture medium. How can I confirm this?
A5: You can perform a time-course experiment to monitor the concentration of this compound in your cell culture medium over the duration of your experiment. This is typically done using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data Summary
| Parameter | Condition | Recommendation | Reference |
| Storage of Solid this compound | Short-term | 4°C (days to weeks) | [4] |
| Long-term | -20°C (months to years) | [4] | |
| Storage of this compound in DMSO | 1 month | -20°C (under nitrogen) | [1][2][3] |
| 6 months | -80°C (under nitrogen) | [1][2][3] | |
| Solubility in DMSO | 6.67 mg/mL (13.90 mM) | [1][2][3] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general procedure to determine the stability of this compound in your specific experimental conditions using HPLC or LC-MS analysis.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum)
-
Phosphate-Buffered Saline (PBS)
-
Sterile, low-protein-binding microcentrifuge tubes or plates
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare working solutions: Dilute the this compound stock solution in your cell culture medium (with and without serum) and in PBS to your final experimental concentration (e.g., 10 µM).
-
Incubation: Aliquot the working solutions into sterile, low-protein-binding tubes or wells of a plate. Incubate them at 37°C in a humidified incubator with 5% CO₂.
-
Time Points: Collect samples at various time points relevant to your long-term experiment (e.g., 0, 2, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after preparation.
-
Sample Preparation: For each time point, transfer an aliquot of the sample to a new tube. If your medium contains serum, you may need to perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the sample, vortexing, and centrifuging to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of this compound remaining at each time point.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
Caption: Workflow for troubleshooting this compound degradation.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: GNF-8625 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pan-TRK inhibitor GNF-8625. The information is designed to help address specific issues that may be encountered during experiments, particularly concerning the development of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective pan-TRK inhibitor, targeting the tropomyosin receptor kinases TRKA, TRKB, and TRKC.[1][2][3] These receptor tyrosine kinases (RTKs) are crucial for the proliferation, survival, and differentiation of neuronal cells.[3] In several types of cancer, chromosomal rearrangements involving TRK genes can lead to the creation of fusion proteins that are constitutively active, driving oncogenesis.[2][3] this compound acts by inhibiting the kinase activity of these TRK receptors, thereby blocking downstream signaling pathways and suppressing tumor growth.[2][3]
Q2: My cancer cell line, initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?
While specific resistance mechanisms to this compound have not been extensively documented in the public domain, based on resistance patterns observed with other tyrosine kinase inhibitors (TKIs), several potential mechanisms can be hypothesized:
-
Secondary Mutations in the TRK Kinase Domain: The development of "gatekeeper" mutations is a common mechanism of acquired resistance to TKIs.[4][5] These mutations can prevent this compound from binding effectively to the ATP-binding pocket of the TRK kinase, reducing its inhibitory effect.
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that circumvent the need for TRK signaling.[4][6][7] This can involve the upregulation or amplification of other receptor tyrosine kinases such as EGFR or MET.[4][6]
-
Upregulation of Downstream Signaling: Increased activation of downstream signaling molecules, such as those in the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, can also lead to resistance by making the cells less dependent on TRK signaling for their proliferation and survival.[4][7]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound, thereby diminishing its efficacy. This is a general mechanism of multidrug resistance.[8]
Q3: How can I confirm that my cell line has developed resistance to this compound?
The first step is to quantify the level of resistance by performing a dose-response experiment and calculating the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in the suspected resistant cell line compared to the parental, sensitive cell line is a confirmation of resistance.
Troubleshooting Guide
Issue 1: Increased IC50 value for this compound in our long-term culture.
This suggests the development of acquired resistance. The following steps can help in identifying the underlying mechanism.
Table 1: Troubleshooting Acquired Resistance to this compound
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Secondary TRK Mutations | Sanger sequencing or Next-Generation Sequencing (NGS) of the TRK kinase domain (NTRK1, NTRK2, NTRK3 genes). | Identification of one or more point mutations in the resistant cell line that are absent in the parental line. |
| Bypass Pathway Activation | Phospho-RTK array to screen for the activation of multiple receptor tyrosine kinases. Western blot analysis for key alternative RTKs (e.g., EGFR, MET, FGFR) and their phosphorylated forms. | Increased phosphorylation of alternative RTKs in the resistant cell line, even in the presence of this compound. |
| Upregulation of Downstream Signaling | Western blot analysis of key downstream signaling proteins (e.g., p-AKT, p-ERK). | Sustained or increased phosphorylation of AKT and/or ERK in the resistant cell line when treated with this compound, compared to the parental line. |
| Increased Drug Efflux | qRT-PCR or Western blot to measure the expression of common drug efflux pumps (e.g., ABCB1/MDR1). Functional assays using efflux pump inhibitors (e.g., verapamil) in combination with this compound. | Increased mRNA or protein levels of efflux pumps in the resistant line. Re-sensitization to this compound in the presence of an efflux pump inhibitor. |
Experimental Protocols
Protocol 1: Determination of IC50 Value
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for the assessment of cell viability (e.g., 72 hours).
-
Viability Assay: Use a cell viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (absorbance or luminescence) and normalize the data to the vehicle-only control. Plot the normalized values against the drug concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with this compound at a relevant concentration for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., p-TRKA, total TRKA, p-AKT, total AKT, p-ERK, total ERK, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
-
-
Signal Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the TRK signaling pathway and potential mechanisms of resistance to this compound.
Caption: TRK signaling pathway and the inhibitory action of this compound.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for identifying this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
- 7. benchchem.com [benchchem.com]
- 8. iris.unitn.it [iris.unitn.it]
Technical Support Center: Improving GNF-8625 Bioavailability for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming potential challenges with GNF-8625 bioavailability in in vivo studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known oral bioavailability?
A1: this compound is a potent and selective pan-Tropomyosin Receptor Kinase (pan-TRK) inhibitor.[1] Published in vivo studies in rats have reported an oral bioavailability of approximately 27%.[2] While this level of bioavailability may be sufficient for some studies, optimization may be necessary to achieve desired therapeutic concentrations or reduce dosing frequency.
Q2: What was the formulation used in the initial rat pharmacokinetic studies?
A2: In the key publication, this compound was formulated as a solution in 75% polyethylene (B3416737) glycol 300 (PEG300) and 25% dextrose 5% in water (D5W) for oral administration.[2] This provides a validated starting point for formulation development.
Q3: What are the primary factors that could be limiting the oral bioavailability of this compound?
A3: For many kinase inhibitors, which are often lipophilic molecules, the primary factors limiting oral bioavailability fall into three main categories:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestines or liver before reaching systemic circulation.
Q4: How can I determine the root cause of poor bioavailability for this compound in my experiments?
A4: A systematic approach is recommended. This involves a series of in vitro assays to assess the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. Based on the results, you can then select an appropriate strategy to enhance its bioavailability.
Troubleshooting Guide
This guide will walk you through a step-by-step process to identify and address potential bioavailability issues with this compound.
Step 1: Characterize the Physicochemical Properties of this compound
A critical first step is to understand the inherent properties of your batch of this compound.
Problem: Inconsistent or lower-than-expected in vivo exposure.
Possible Cause: Poor aqueous solubility.
Troubleshooting Workflow:
Figure 1: Initial solubility assessment workflow.
Experimental Protocol: Aqueous Solubility Determination
-
Prepare Buffers: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).
-
Add Excess Compound: Add an excess amount of this compound to each buffer in separate vials.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantify: Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., LC-MS/MS).
Step 2: Evaluate Intestinal Permeability
If solubility is not the primary issue, the next step is to assess the compound's ability to cross the intestinal barrier.
Problem: Adequate solubility but still poor in vivo absorption.
Possible Cause: Low intestinal permeability or active efflux.
Troubleshooting Workflow:
Figure 2: Permeability and efflux assessment workflow.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiates to form tight junctions and mimics the intestinal epithelium.[3][4]
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add this compound (dissolved in a suitable transport buffer) to the apical (A) side of the monolayer.
-
At various time points, take samples from the basolateral (B) side.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Add this compound to the basolateral (B) side.
-
At various time points, take samples from the apical (A) side.
-
-
Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[3]
-
Step 3: Investigate Metabolic Stability
If both solubility and permeability appear to be favorable, the next step is to assess the metabolic stability of this compound.
Problem: Good solubility and permeability, but low oral bioavailability.
Possible Cause: High first-pass metabolism in the liver or intestine.
Troubleshooting Workflow:
Figure 3: Metabolic stability assessment workflow.
Experimental Protocol: Microsomal Stability Assay
This assay assesses the rate of metabolism of a compound by liver or intestinal enzymes.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine liver or intestinal microsomes, NADPH (a cofactor for metabolic enzymes), and a buffer.
-
Pre-incubate: Pre-incubate the mixture at 37°C.
-
Initiate Reaction: Add this compound to the mixture to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.
-
Quantify: Analyze the remaining concentration of this compound in each sample using LC-MS/MS.
-
Calculate Half-Life: Determine the in vitro half-life (t1/2) by plotting the natural log of the remaining this compound concentration against time.
Formulation Strategies to Improve Bioavailability
Based on the findings from the troubleshooting steps, the following formulation strategies can be employed.
| Identified Problem | Recommended Formulation Strategies | Rationale |
| Poor Aqueous Solubility | Lipid-Based Formulations: - Self-emulsifying drug delivery systems (SEDDS)- Self-microemulsifying drug delivery systems (SMEDDS)- Nanostructured lipid carriers (NLCs) | These formulations can solubilize the drug in the lipid phase and form fine emulsions or microemulsions in the GI tract, increasing the surface area for dissolution and absorption. |
| Amorphous Solid Dispersions: - Co-precipitation with a hydrophilic polymer (e.g., PVP, HPMC)- Spray drying | Converting the crystalline drug to a higher-energy amorphous state can significantly increase its solubility and dissolution rate.[5] | |
| Particle Size Reduction: - Micronization- Nanonization (e.g., nanocrystals) | Reducing the particle size increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[6] | |
| Low Permeability | Permeation Enhancers: - Surfactants (e.g., Tween 80, Cremophor EL)- Fatty acids | These agents can transiently and reversibly open the tight junctions between intestinal epithelial cells or fluidize the cell membrane, facilitating drug transport. |
| High First-Pass Metabolism | Co-administration with Metabolic Inhibitors: - (Use with caution and for research purposes only) e.g., Grapefruit juice (inhibits CYP3A4) | Inhibiting key metabolic enzymes can reduce the extent of first-pass metabolism, thereby increasing the amount of drug that reaches systemic circulation. |
| Alternative Routes of Administration: - Intravenous (IV) injection (provides 100% bioavailability for reference)- Subcutaneous (SC) or Intraperitoneal (IP) injection | Bypassing the gastrointestinal tract and the liver can avoid first-pass metabolism. |
Key Experimental Protocols
Protocol: Formulation of this compound for Oral Gavage in Rats
This protocol is a starting point based on the published literature and can be adapted based on the chosen formulation strategy.
Materials:
-
This compound
-
Polyethylene glycol 300 (PEG300)
-
5% Dextrose in Water (D5W) or sterile water
-
Vortex mixer
-
Sonicator (optional)
-
Balance and weighing supplies
-
Appropriate vials
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed and the required concentration of this compound.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Dissolve in PEG300: Add the this compound powder to the required volume of PEG300. Vortex thoroughly. Gentle warming or sonication may be used to aid dissolution.
-
Add D5W: Once the this compound is fully dissolved in PEG300, add the required volume of D5W to achieve the final desired concentration and vehicle ratio (e.g., 75% PEG300 / 25% D5W).
-
Mix Thoroughly: Vortex the final solution until it is homogeneous.
-
Administration: Administer the formulation to rats via oral gavage at the desired dose. The typical maximum oral gavage volume for rats is 10 mL/kg.[6]
Protocol: In Vivo Bioavailability Study in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (as used in the original study)[2]
-
This compound formulations for intravenous (IV) and oral (PO) administration
-
Oral gavage needles
-
Syringes and needles for IV injection and blood collection
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the study.
-
Fasting: Fast the animals overnight (with access to water) before dosing.
-
Group Assignment: Divide the animals into two groups: IV administration and PO administration.
-
Dosing:
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Blood can be collected from the saphenous vein or another appropriate site.[7]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), Cmax, Tmax, and half-life (t1/2) for both IV and PO groups.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Signaling Pathway and Experimental Workflow Diagrams
TRK Signaling Pathway
This compound is an inhibitor of the Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases. The TRK signaling pathway is crucial for neuronal survival, differentiation, and function, and its aberrant activation is implicated in various cancers.
Figure 4: Simplified TRK signaling pathway and the inhibitory action of this compound.
General Workflow for Improving Bioavailability
The following diagram outlines the logical progression of experiments to systematically improve the oral bioavailability of a compound like this compound.
Figure 5: A systematic workflow for enhancing the in vivo bioavailability of a research compound.
References
- 1. benchchem.com [benchchem.com]
- 2. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. instechlabs.com [instechlabs.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. hkstp.org [hkstp.org]
GNF-8625 lot-to-lot variability and quality control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-Trk inhibitor, GNF-8625. The information provided is intended to help address potential issues related to lot-to-lot variability and quality control during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective pan-tropomyosin receptor kinase (Trk) inhibitor, targeting TrkA, TrkB, and TrkC.[1][2][3] These receptor tyrosine kinases are key regulators of neuronal function and have been implicated in the development and progression of certain cancers.[1][2] this compound exerts its inhibitory effect by binding to the ATP-binding pocket of the Trk kinases, which in turn blocks downstream signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways. This inhibition can lead to reduced cell proliferation and tumor growth in Trk-dependent models.[4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C.[5] Once reconstituted in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[6][7] It is advisable to store solutions under a nitrogen atmosphere.[6][7]
Q3: We are observing significant variability in our experimental results between different lots of this compound. What could be the cause?
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent IC50 values in cell-based assays.
If you are observing significant shifts in the half-maximal inhibitory concentration (IC50) of this compound between experiments or different lots, consider the following troubleshooting steps:
-
Verify Compound Integrity and Concentration: Ensure that your stock solutions have been stored correctly and have not undergone excessive freeze-thaw cycles. It is also good practice to verify the concentration of your stock solution using a spectrophotometric method if possible.
-
Assess Compound Solubility: Poor solubility can lead to an overestimation of the IC50 value. This compound may require sonication or gentle warming to fully dissolve in DMSO.[6] Be aware that hygroscopic DMSO can negatively impact solubility.[6] Always visually inspect your solutions for any precipitate before further dilution into aqueous media.
-
Standardize Cell Culture Conditions: Variations in cell passage number, seeding density, and serum concentration in the media can all impact cellular response to inhibitors. Maintain consistent cell culture practices to minimize this variability.
Issue 2: Unexpected or off-target effects observed in experiments.
Should you observe cellular phenotypes that are not consistent with Trk inhibition, it is important to consider the possibility of off-target effects.
-
Consult the Certificate of Analysis (CofA): Review the CofA for the specific lot of this compound you are using. While a high purity value (e.g., >99%) is desirable, even small amounts of impurities with biological activity could lead to unexpected results.
-
Perform Control Experiments: Include appropriate controls in your experiments. For example, using cell lines that do not express Trk receptors can help differentiate between on-target and off-target effects.
-
Consider an orthogonal validation method: If possible, use a different pan-Trk inhibitor with a distinct chemical scaffold to confirm that the observed phenotype is due to Trk inhibition.
Data Presentation
To systematically track and compare different lots of this compound, we recommend maintaining an internal log with the following information.
Table 1: Example Certificate of Analysis Summary for this compound
| Parameter | Lot A | Lot B | Lot C |
| Supplier | Supplier X | Supplier Y | Supplier X |
| Lot Number | X-123 | Y-456 | X-789 |
| Purity (by HPLC) | 99.74% | 99.5% | 99.8% |
| Appearance | White to off-white solid | White solid | Off-white solid |
| Solubility (in DMSO) | ≥ 6.67 mg/mL | ≥ 6.5 mg/mL | ≥ 6.7 mg/mL |
| Date of Receipt | 2025-01-15 | 2025-03-20 | 2025-05-10 |
| Internal QC Check (IC50 in KM12 cells) | 3 nM | 5 nM | 3.5 nM |
Experimental Protocols
Protocol 1: In-House Quality Control Check of this compound Potency using a Cell-Based Assay
This protocol describes a method to determine the IC50 of this compound in a Trk-dependent cancer cell line (e.g., KM12 colorectal carcinoma cells).
Methodology:
-
Cell Seeding: Plate KM12 cells in a 96-well plate at a density of 5,000 cells per well in their recommended growth medium and incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in culture medium, ranging from 1 µM to 0.1 nM.
-
Compound Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions. Include a DMSO vehicle control.
-
Incubation: Incubate the cells with the compound for 72 hours.
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Below are diagrams to visualize key concepts related to this compound.
Caption: Simplified signaling pathway of Trk receptors and the inhibitory action of this compound.
References
- 1. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound monopyridin-N-piperazine hydrochloride - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
common pitfalls in GNF-8625 experimental design
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing GNF-8625 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and ensure the successful execution of your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Inhibition of TRK Signaling | 1. Compound Degradation: this compound may have degraded due to improper storage. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C when stored under nitrogen.[1] 2. Low Compound Potency: The concentration of this compound used may be insufficient to inhibit TRK activity in your specific cell line or experimental system. 3. Cell Line Insensitivity: The cell line used may not be dependent on TRK signaling for survival or proliferation. | 1. Verify Storage Conditions: Ensure that the compound has been stored correctly. Prepare fresh stock solutions if degradation is suspected. 2. Perform a Dose-Response Curve: Determine the optimal concentration of this compound for your experiment by testing a range of concentrations. 3. Confirm TRK Dependence: Use a positive control cell line known to be sensitive to TRK inhibition or verify the expression and activation of TRK kinases in your cell line via Western blot. |
| High Background or Off-Target Effects Observed | 1. Non-Specific Binding: At high concentrations, this compound may bind to other kinases, leading to off-target effects. Kinase inhibitors are known to sometimes produce undesirable off-target effects.[2] 2. Cellular Stress Response: High concentrations of the inhibitor or solvent (e.g., DMSO) may induce a general cellular stress response. | 1. Titrate this compound Concentration: Use the lowest effective concentration determined from your dose-response curve to minimize off-target effects. 2. Include Proper Controls: Always include a vehicle control (e.g., DMSO) at the same concentration used for the this compound treatment. 3. Perform Kinase Profiling: If significant off-target effects are suspected, consider a kinase profiling assay to identify other kinases inhibited by this compound at the concentrations used. |
| Compound Precipitation in Cell Culture Media | 1. Poor Solubility: this compound may have limited solubility in aqueous solutions like cell culture media, especially at higher concentrations. 2. Incorrect Solvent Preparation: The initial stock solution in an organic solvent may not have been properly prepared or diluted. | 1. Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture media is low (typically <0.1%) and compatible with your cells. 2. Prepare Fresh Dilutions: Make fresh dilutions of this compound from a concentrated stock solution just before use. 3. Test Different Formulations: If precipitation persists, consider alternative formulation strategies, although specific guidance for this compound is not readily available. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective pan-inhibitor of Tropomyosin Receptor Kinases (TRK), including TRKA, TRKB, and TRKC.[3][4][5][6] These receptor tyrosine kinases are involved in neuronal signaling and have been implicated in the development and progression of various cancers.[3] this compound functions by binding to the ATP-binding pocket of the TRK kinases, thereby inhibiting their catalytic activity and downstream signaling pathways.
Q2: How should I store this compound?
A2: this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to store the solutions under nitrogen to prevent oxidation.[1] Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: A starting point for in vitro experiments can be guided by its reported potent anti-proliferation activity with an IC50 of 0.003 μM in a specific cell line.[3] However, the optimal concentration will vary depending on the cell line and the specific assay. It is highly recommended to perform a dose-response experiment to determine the EC50 or IC50 in your system.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is described as a selective pan-TRK inhibitor, all kinase inhibitors have the potential for off-target effects, especially at higher concentrations.[2] It is crucial to use the lowest effective concentration and appropriate controls to minimize and identify any potential off-target effects in your experiments. If off-target effects are a concern, a kinase selectivity profile can provide a broader understanding of the compound's specificity.
Q5: What are the appropriate controls for experiments using this compound?
A5: Essential controls for experiments with this compound include:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: A population of cells that does not receive any treatment.
-
Positive Control: A known activator of the TRK pathway (if applicable) or a cell line with known sensitivity to TRK inhibition.
-
Negative Control: A cell line that does not express TRK kinases or is known to be resistant to TRK inhibition.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell Proliferation Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a cancer cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., a line with a known TRK fusion)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 10 µM down to 0.1 nM.
-
Include a vehicle control (DMSO only) and an untreated control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of TRK Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of TRK and its downstream targets.
Materials:
-
This compound
-
Cell line expressing a TRK kinase
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-TRK, anti-total-TRK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with this compound at various concentrations (including a vehicle control) for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the vehicle control to assess the degree of inhibition.
Visualizations
Caption: Simplified TRK signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com [coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
interpreting unexpected results with GNF-8625 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with GNF-8625, a potent and selective pan-Trk inhibitor.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective pan-inhibitor of Tropomyosin receptor kinase (Trk) family members: TrkA, TrkB, and TrkC.[1][3] These receptor tyrosine kinases are crucial for neuronal development and function, but their dysregulation has been implicated in the progression of various cancers.[1][2] this compound functions by binding to the ATP-binding pocket of the Trk kinases, thereby inhibiting their phosphorylation and downstream signaling. This ultimately leads to decreased cell proliferation and tumor growth in Trk-dependent cancer models.[1][2]
Q2: We are observing a lack of efficacy of this compound in our cancer cell line, despite expecting Trk signaling to be a key driver. What are the potential reasons?
Several factors could contribute to a lack of response to this compound:
-
Low or absent Trk expression: The cell line may not express sufficient levels of Trk receptors for this compound to exert its effect.
-
Absence of activating Trk fusions or mutations: The oncogenic potential of Trk is often driven by chromosomal rearrangements leading to constitutively active fusion proteins (e.g., TPM3-TRKA) or activating point mutations.[1][2] If these are absent, the pathway may not be the primary driver of tumorigenesis in your model.
-
Drug efflux: The cancer cells may express high levels of ATP-binding cassette (ABC) transporters, which can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Activation of bypass signaling pathways: The cancer cells may have developed resistance by upregulating alternative signaling pathways that compensate for the inhibition of Trk signaling.
Q3: We are observing an unexpected increase in the phosphorylation of other kinases after this compound treatment. Is this a known off-target effect?
While this compound is designed to be a selective pan-Trk inhibitor, off-target effects are a possibility with any kinase inhibitor.[4][5][6] The unexpected phosphorylation of other kinases could be due to:
-
Direct off-target inhibition: this compound may directly inhibit other kinases, leading to feedback activation of other signaling pathways.
-
Indirect pathway activation: Inhibition of the Trk pathway could lead to a compensatory upregulation of other signaling cascades through crosstalk mechanisms.[4]
-
Retroactivity: Perturbations in a downstream signaling cascade due to an inhibitor can sometimes propagate upstream, leading to off-target effects in a parallel pathway.[4]
Troubleshooting Guides
Issue 1: Sub-optimal or No Inhibition of Trk Pathway Phosphorylation
Initial Observation: Western blot analysis shows minimal or no decrease in the phosphorylation of Trk or its downstream effectors (e.g., Akt, MAPK) following this compound treatment at the expected effective concentration.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting sub-optimal Trk pathway inhibition.
Experimental Protocols:
-
Protocol 1: Western Blot for Trk Pathway Activation: This protocol details the steps to assess the phosphorylation status of Trk and its downstream targets.
-
Protocol 2: qRT-PCR for Trk Isoform Expression: This protocol outlines how to quantify the mRNA expression levels of TrkA, TrkB, and TrkC.
-
Protocol 3: Rhodamine 123 Efflux Assay: This protocol provides a method to assess the activity of ABC transporters.
Data Presentation:
Table 1: Hypothetical Western Blot Densitometry Data
| Treatment | p-TrkA (Normalized Intensity) | p-Akt (Normalized Intensity) | p-MAPK (Normalized Intensity) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (100 nM) | 0.95 | 0.92 | 0.98 |
| This compound (1 µM) | 0.85 | 0.81 | 0.89 |
Issue 2: Unexpected Increase in Off-Target Kinase Phosphorylation
Initial Observation: A phospho-kinase array reveals a significant increase in the phosphorylation of a non-Trk family kinase (e.g., EGFR, Src) following this compound treatment.
Troubleshooting Workflow:
Caption: A workflow to investigate unexpected off-target kinase activation.
Experimental Protocols:
-
Protocol 4: Phospho-Kinase Array: A general protocol for screening changes in the phosphorylation status of multiple kinases.
-
Protocol 5: In Vitro Kinase Assay: This protocol describes how to determine the direct inhibitory effect of this compound on a specific kinase.[7][8]
Data Presentation:
Table 2: Hypothetical In Vitro Kinase Assay Results (IC50 Values)
| Kinase | This compound IC50 (nM) |
| TrkA | 5 |
| TrkB | 8 |
| TrkC | 3 |
| EGFR | > 10,000 |
| Src | 5,200 |
Signaling Pathway
The diagram below illustrates the canonical Trk signaling pathway that is inhibited by this compound.
Caption: The Trk signaling pathway and the point of inhibition by this compound.
References
- 1. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: GNF-8625 Toxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the toxicity profile of GNF-8625, a Tropomyosin Receptor Kinase (TRK) inhibitor, in animal models. Due to the limited publicly available toxicity data for this compound, this guide offers general principles, template protocols, and troubleshooting advice based on the known class of compounds (Tyrosine Kinase Inhibitors - TKIs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is identified as a Tropomyosin Receptor Kinase (TRK) inhibitor.[1][2][3] TRK inhibitors function by blocking the signaling pathways mediated by TRK receptors, which are involved in neuronal signaling.[1][2] As a type of Tyrosine Kinase Inhibitor (TKI), this compound is part of a class of drugs that target specific tyrosine kinases involved in cellular processes like proliferation and angiogenesis.[4]
Q2: Are there any known off-target effects for TRK inhibitors that I should be aware of during my toxicity assessment?
While specific off-target effects for this compound are not publicly documented, TKIs as a class are known to inhibit multiple kinases, which can lead to off-target toxicities.[4] Common adverse effects observed with TKIs include but are not limited to cardiovascular complications, gastrointestinal disorders, hepatotoxicity, and skin reactions.[4][5] Therefore, a broad panel of tissues and organs should be evaluated during preclinical toxicity studies.
Q3: What are the typical cardiovascular adverse effects associated with TKIs?
Cardiovascular toxicities are a notable concern with TKI therapies.[4][5] Reported cardiovascular side effects range from hypertension and atrial fibrillation to reduced cardiac function and, in severe cases, heart failure.[5] It is crucial to include cardiovascular monitoring, such as electrocardiograms (ECGs) and blood pressure measurements, in your in-vivo study design.
Q4: What initial dose range should I consider for a first-in-animal toxicity study with this compound?
Without specific preclinical data, initial dose selection for this compound should be conservative. A thorough literature review of similarly structured TRK inhibitors can provide guidance. An initial dose-ranging study with a small number of animals is recommended to identify a maximum tolerated dose (MTD) before proceeding to larger cohort studies.
Troubleshooting Guide
Problem: Unexpected mortality in the high-dose group during an acute toxicity study.
-
Possible Cause 1: On-target toxicity. The high dose may be causing exaggerated pharmacological effects leading to vital organ failure.
-
Troubleshooting Step 1: Conduct a thorough necropsy and histopathological examination of all major organs to identify the target organs of toxicity.
-
Possible Cause 2: Off-target toxicity. The compound may be interacting with other critical kinases or cellular pathways.
-
Troubleshooting Step 2: Consider in-vitro kinase screening panels to identify potential off-target interactions of this compound.
-
Possible Cause 3: Formulation or vehicle-related toxicity. The vehicle used to dissolve or suspend this compound may be contributing to the observed toxicity.
-
Troubleshooting Step 3: Include a vehicle-only control group in your study design to differentiate between compound-related and vehicle-related effects.
Problem: Significant weight loss observed in treated animals compared to controls.
-
Possible Cause 1: Reduced food and water intake. The compound may be causing malaise, nausea, or dysgeusia (altered taste).
-
Troubleshooting Step 1: Monitor food and water consumption daily. If consumption is low, consider providing a more palatable diet or supportive care.
-
Possible Cause 2: Gastrointestinal toxicity. TKIs are known to cause GI disorders.[4]
-
Troubleshooting Step 2: Perform a detailed histopathological analysis of the gastrointestinal tract.
-
Possible Cause 3: Systemic toxicity. The weight loss may be a non-specific indicator of systemic toxicity affecting metabolism or organ function.
-
Troubleshooting Step 3: Analyze blood chemistry for markers of liver and kidney function, and conduct a comprehensive histopathological evaluation.
Experimental Protocols
The following are generalized, template protocols for conducting toxicity assessments of a novel TRK inhibitor like this compound. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.
1. Acute Toxicity Study in Rodents (e.g., Mice or Rats)
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of acute toxicity.
-
Methodology:
-
Animal Model: Select a single rodent species (e.g., Sprague-Dawley rats), typically 8-10 weeks old. Use both male and female animals.
-
Groups: Establish a control group (vehicle only) and at least 3-4 dose groups of this compound.
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Observation: Monitor animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Record body weights at baseline and at specified time points.
-
Terminal Procedures: At the end of the observation period, perform a complete necropsy, collect blood for hematology and clinical chemistry, and preserve major organs for histopathological examination.
-
2. Repeat-Dose Toxicity Study in Rodents
-
Objective: To evaluate the toxicity of this compound following repeated administration and to identify a No-Observed-Adverse-Effect-Level (NOAEL).
-
Methodology:
-
Animal Model: Use the same rodent species as in the acute study.
-
Groups: Include a control group and at least three dose levels (low, mid, high), with the high dose typically being the MTD determined from the acute study.
-
Dosing: Administer this compound daily for a specified duration (e.g., 14 or 28 days).
-
Monitoring: Conduct daily clinical observations and weekly body weight and food consumption measurements. Include interim blood collections for hematology and clinical chemistry.
-
Terminal Procedures: Perform a comprehensive necropsy, organ weight analysis, and histopathological evaluation of a full panel of tissues.
-
Quantitative Data Summary
The following tables are templates for summarizing quantitative data from your toxicity studies.
Table 1: Hematology Parameters
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| White Blood Cells (x10^9/L) | ||||
| Red Blood Cells (x10^12/L) | ||||
| Hemoglobin (g/dL) | ||||
| Hematocrit (%) | ||||
| Platelets (x10^9/L) |
Table 2: Clinical Chemistry Parameters
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Alanine Aminotransferase (ALT) (U/L) | ||||
| Aspartate Aminotransferase (AST) (U/L) | ||||
| Alkaline Phosphatase (ALP) (U/L) | ||||
| Blood Urea Nitrogen (BUN) (mg/dL) | ||||
| Creatinine (mg/dL) |
Table 3: Organ Weights
| Organ | Control (g) | Low Dose (g) | Mid Dose (g) | High Dose (g) |
| Liver | ||||
| Kidneys | ||||
| Spleen | ||||
| Heart | ||||
| Brain |
Visualizations
Caption: this compound inhibits TRK receptor signaling pathway.
Caption: Experimental workflow for in-vivo toxicity assessment.
Caption: Troubleshooting decision tree for unexpected adverse events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound monopyridin-N-piperazine hydrochloride - Immunomart [immunomart.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GNF-8625 and Other Pan-Trk Inhibitors for Researchers and Drug Development Professionals
An in-depth analysis of the performance, selectivity, and experimental validation of GNF-8625 against leading first and second-generation pan-Trk inhibitors.
This guide offers a comprehensive comparison of the novel pan-Trk inhibitor, this compound, with other significant players in the field, including the first-generation inhibitors larotrectinib (B560067) and entrectinib (B1684687), and the second-generation inhibitors selitrectinib (B610772) and repotrectinib (B610555). This document is intended for researchers, scientists, and drug development professionals, providing objective comparisons based on available experimental data to aid in the evaluation and selection of these targeted therapies.
Introduction to Pan-Trk Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are a family of receptor tyrosine kinases crucial for the development and function of the nervous system. The discovery of oncogenic NTRK gene fusions in a wide array of adult and pediatric solid tumors has established the Trk signaling pathway as a key therapeutic target. Pan-Trk inhibitors, by blocking the ATP-binding site of the Trk kinase domain, effectively shut down this oncogenic signaling, leading to significant and often durable anti-tumor responses.
This guide will delve into the biochemical potency, cellular activity, kinase selectivity, pharmacokinetic profiles, and efficacy against resistance mutations for this compound and its key comparators.
Comparative Analysis of Pan-Trk Inhibitors
The following sections provide a detailed, data-driven comparison of this compound with larotrectinib, entrectinib, selitrectinib, and repotrectinib.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) in biochemical assays is a primary measure of a drug's potency against its target kinases.
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| This compound | 0.8[1] | 22[1] | 5.4[1] |
| Larotrectinib | 5 - 11 | 5 - 11 | 5 - 11 |
| Entrectinib | 1 | 3 | 5 |
| Selitrectinib | 0.6[2] | <1[3] | <2.5[2] |
| Repotrectinib | <0.2 | <0.2 | <0.2 |
Cellular Potency
Cell-based assays provide a more physiologically relevant measure of an inhibitor's efficacy by assessing its ability to inhibit Trk signaling and cell proliferation in cancer cell lines harboring NTRK fusions.
| Inhibitor | Cell Line (NTRK Fusion) | Cellular IC50 (nM) |
| This compound | Ba/F3 (TEL-TrkA/B/C) | ~1 |
| KM12 (TPM3-NTRK1) | 10 | |
| Larotrectinib | KM12 (TPM3-NTRK1) | 2 - 20 |
| Entrectinib | KM12 (TPM3-NTRK1) | Potent inhibition |
| Selitrectinib | KM12, CUTO-3, MO-91 | ≤ 5[3][4] |
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity. High selectivity for the target kinase family minimizes off-target effects and associated toxicities.
-
This compound : Described as a selective pan-Trk inhibitor.
-
Larotrectinib : Highly selective for Trk kinases, with over 100-fold selectivity against a large panel of other kinases.
-
Entrectinib : A multi-kinase inhibitor, also potently inhibiting ROS1 and ALK kinases. This broader activity can be beneficial in tumors with ROS1 or ALK fusions but may also contribute to a different side-effect profile.
-
Selitrectinib : Demonstrates high selectivity, being over 1000-fold more selective for Trk kinases against 98% of non-Trk kinases tested[3][4][5].
-
Repotrectinib : A multi-kinase inhibitor also targeting ROS1 and ALK.
Pharmacokinetic Profiles
The pharmacokinetic properties of an inhibitor determine its absorption, distribution, metabolism, and excretion, which are critical for maintaining therapeutic drug concentrations.
| Inhibitor | Oral Bioavailability | Terminal Half-life (t½) | Key Metabolism Notes |
| This compound | Data not readily available | Data not readily available | Data not readily available |
| Larotrectinib | ~34%[6] | ~2.9 hours[1][6] | Primarily metabolized by CYP3A4[1][6]. |
| Entrectinib | ~55%[2] | ~20 hours[7][8][9] | Metabolized by CYP3A4 to an active metabolite (M5)[7][8][9]. |
| Selitrectinib | Orally bioavailable | Data not readily available | A cyclic analogue of larotrectinib. |
| Repotrectinib | ~45.7%[10][11] | ~50.6 hours (single dose)[10] | Metabolized by CYP3A4[10][12]. |
Efficacy Against Resistance Mutations
A significant challenge in targeted therapy is the emergence of acquired resistance, often through mutations in the kinase domain. Second-generation inhibitors are specifically designed to overcome these mutations.
| Inhibitor | G595R (Solvent Front) | G667C (xDFG Motif) | F589L (Gatekeeper) |
| This compound | Data not readily available | Data not readily available | Data not readily available |
| Larotrectinib | Resistant | Resistant | Resistant |
| Entrectinib | Resistant | Resistant | Resistant |
| Selitrectinib | Active (IC50: 2.0-9.8 nM)[3] | Active (IC50: 2.0-9.8 nM)[3] | Active |
| Repotrectinib | Active | Reduced activity | Active |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the Trk signaling pathway and key experimental workflows.
Caption: Trk signaling pathway and mechanism of pan-Trk inhibition.
Caption: General experimental workflow for pan-Trk inhibitor evaluation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of pan-Trk inhibitors.
In Vitro Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of a compound against purified Trk kinases.
Methodology:
-
Reagents and Materials:
-
Recombinant human TrkA, TrkB, and TrkC kinase domains.
-
ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well assay plates.
-
-
Procedure:
-
Add kinase, peptide substrate, and test compound to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative effect of a Trk inhibitor on cancer cells harboring an NTRK gene fusion.
Methodology:
-
Reagents and Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12 colorectal cancer cells with TPM3-NTRK1 fusion).
-
Appropriate cell culture medium and supplements.
-
Test compound serially diluted in culture medium.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using the chosen reagent according to the manufacturer's instructions.
-
Calculate the IC50 value from the dose-response curve.
-
Western Blot Analysis of Trk Signaling
Objective: To confirm the inhibition of Trk signaling pathways in cells treated with a Trk inhibitor.
Methodology:
-
Reagents and Materials:
-
NTRK fusion-positive cell line.
-
Test compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against phospho-Trk, total Trk, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with the test compound at various concentrations for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of pathway inhibition.
-
Conclusion
This compound emerges as a potent and selective pan-Trk inhibitor with promising anti-proliferative activity. Its biochemical and cellular potency are comparable to the first-generation inhibitors, larotrectinib and entrectinib. The key differentiator among these inhibitors lies in their selectivity profiles and their efficacy against acquired resistance mutations.
While larotrectinib offers high selectivity for the Trk family, entrectinib and repotrectinib provide broader kinase inhibition, which may be advantageous in specific clinical contexts. The second-generation inhibitors, selitrectinib and repotrectinib, are critical for addressing the clinical challenge of resistance to first-generation therapies.
The selection of an appropriate pan-Trk inhibitor for research or clinical development will depend on the specific application, considering the desired selectivity profile, the potential for resistance, and the pharmacokinetic properties. This guide provides a foundational dataset to inform these critical decisions. Further preclinical and clinical investigation of this compound is warranted to fully elucidate its therapeutic potential in the landscape of Trk-targeted cancer therapies.
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Clinical Exploration and Physiologically Based Modelling of the Impact of Hepatic Impairment on Entrectinib Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the pharmacokinetics of entrectinib and its active M5 metabolite in healthy volunteers and patients with solid tumors | springermedizin.de [springermedizin.de]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Repotrectinib | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. oncologynewscentral.com [oncologynewscentral.com]
GNF-8625: A Comparative Guide to a Potent Pan-Trk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GNF-8625, a potent pan-Tropomyosin receptor kinase (Trk) inhibitor, with other well-characterized Trk inhibitors, Larotrectinib and Entrectinib. The information presented herein is intended to assist researchers in evaluating the specificity and potential applications of this compound in the context of Trk-driven cancers.
Introduction to Trk Kinases and this compound
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases crucial for neuronal development and function. In various cancers, chromosomal rearrangements can lead to the expression of constitutively active Trk fusion proteins, which act as oncogenic drivers. This has spurred the development of targeted Trk inhibitors as a therapeutic strategy.
This compound is a potent, ATP-competitive pan-Trk inhibitor. It has demonstrated significant anti-proliferative activity in preclinical models of Trk-driven cancers. This guide will delve into the specificity of this compound for the Trk kinase family and compare its performance with other notable Trk inhibitors.
Comparative Analysis of Trk Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound, Larotrectinib, and Entrectinib against Trk kinases and selected off-target kinases. This data provides a quantitative measure of their potency and selectivity.
| Inhibitor | TrkA (IC50, nM) | TrkB (IC50, nM) | TrkC (IC50, nM) | Key Off-Targets (IC50, nM) |
| This compound | 0.8[1] | 22[1] | 5.4[1] | Data not publicly available |
| Larotrectinib | 5 | 11 | 6 | Minimal off-target activity reported |
| Entrectinib | 1 | 3 | 5 | ALK (12 nM), ROS1 (7 nM) |
Note: A comprehensive kinome scan for this compound is not publicly available. A related compound from the same chemical series showed submicromolar inhibitory activity against FLT3 and ROS kinases in a cellular assay.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to validate the specificity of Trk inhibitors, the following diagrams illustrate the Trk signaling pathway and a general experimental workflow.
Caption: Trk Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Validating Trk Inhibitor Specificity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to determine Trk inhibitor specificity.
In Vitro Trk Kinase Inhibition Assay (e.g., ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against Trk kinases.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Suitable kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor, recombinant Trk kinase, and substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Trk Phosphorylation Assay (Western Blot)
Objective: To assess the inhibitory effect of a compound on Trk autophosphorylation and downstream signaling in a cellular context.
Materials:
-
Cancer cell line harboring a Trk fusion (e.g., KM12 cells with TPM3-NTRK1 fusion)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-TrkA/B/C, anti-TrkA/B/C, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to attach.
-
Treat cells with varying concentrations of the test inhibitor for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a highly potent pan-Trk inhibitor with low nanomolar IC50 values against TrkA, TrkB, and TrkC. While comprehensive data on its kinome-wide selectivity is not publicly available, its potent on-target activity makes it a valuable tool for studying Trk signaling and a promising candidate for further development. In comparison, Larotrectinib exhibits high selectivity for Trk kinases, while Entrectinib is a multi-kinase inhibitor targeting Trk, ALK, and ROS1. The choice of inhibitor will depend on the specific research question and the desired selectivity profile. The provided experimental protocols offer a framework for researchers to independently validate the specificity and efficacy of these and other Trk inhibitors.
References
GNF-8625: A Comparative Analysis of a Novel Pan-TRK Inhibitor's Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of GNF-8625's kinase selectivity profile against other established TRK inhibitors, supported by experimental data.
This compound is a potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitor belonging to the (R)-2-phenylpyrrolidine substituted imidazopyridazine class of compounds.[1] Deregulation of TRK signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is a known oncogenic driver in a variety of cancers.[1][2] This has spurred the development of targeted TRK inhibitors. This guide provides a comparative overview of the kinase selectivity of this compound against the FDA-approved pan-TRK inhibitors Larotrectinib and Entrectinib, offering insights into its potential therapeutic window and off-target effects.
Kinase Selectivity Profiles: A Head-to-Head Comparison
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety. A highly selective inhibitor minimizes off-target effects, leading to a better therapeutic index. The following table summarizes the inhibitory activity (IC50 values) of this compound, Larotrectinib, and Entrectinib against a panel of kinases.
| Kinase Target | This compound (IC50, µM) | Larotrectinib (IC50, nM) | Entrectinib (IC50, nM) |
| TRKA | 0.004 | 5-11 | 1 |
| TRKB | 0.022 | 5-11 | 3 |
| TRKC | 0.0054 | 5-11 | 5 |
| FLT3 | <1 | >1000 | 12 |
| ROS1 | <1 | >1000 | 7 |
| ALK | 3.0 | >1000 | 12 |
| ABL | 5.2 | >1000 | - |
| BRAF | 5.9 | >1000 | - |
| BMX | >10 | - | - |
Data for this compound was obtained from a cellular Ba/F3 kinase panel.[1] Data for Larotrectinib and Entrectinib are from various biochemical and cellular assays.
As the data indicates, this compound demonstrates potent, low nanomolar inhibition of all three TRK family kinases.[3] Notably, it also exhibits submicromolar inhibitory activity against FLT3 and ROS1 kinases.[1] In comparison, Larotrectinib is highly selective for TRK kinases with minimal off-target activity. Entrectinib, while a potent pan-TRK inhibitor, is also a multi-kinase inhibitor with significant activity against ROS1 and ALK.[4]
Signaling Pathways and Experimental Workflow
To understand the context of TRK inhibition and the methods used to determine selectivity, the following diagrams illustrate the TRK signaling pathway and a general workflow for kinase selectivity profiling.
Caption: Simplified TRK signaling pathway.
References
- 1. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
GNF-8625: A Comparative Analysis of a Pan-Trk Inhibitor's Activity Across Diverse Cell Lines
For Immediate Release
This publication provides a comprehensive comparison of the in-vitro activity of GNF-8625, a potent and selective pan-Tropomyosin receptor kinase (Trk) inhibitor, across various cell lines. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Trk signaling pathways. Experimental data, detailed protocols, and pathway visualizations are presented to offer a thorough understanding of this compound's cellular effects.
Executive Summary
This compound is an investigational compound that has demonstrated significant inhibitory activity against TrkA, TrkB, and TrkC kinases. Dysregulation of the Trk signaling pathway, often through gene fusions, is a known oncogenic driver in a variety of cancers. This guide summarizes the activity of this compound in both engineered cell lines and cancer cell lines harboring Trk fusions, providing a comparative dataset for its efficacy.
Data Presentation: In-Vitro Activity of this compound
The anti-proliferative activity of this compound was evaluated across a panel of cell lines, including murine pro-B Ba/F3 cells engineered to express various Trk fusion proteins and the human colorectal carcinoma cell line KM12, which endogenously expresses a TPM3-NTRK1 fusion. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell proliferation, are summarized below.
| Cell Line | Cancer Type | Trk Fusion Protein | This compound IC50 (µM) | Reference |
| Ba/F3 | Pro-B Cell Lymphoma (Murine) | Tel-TrkA | 0.003 | [1] |
| Ba/F3 | Pro-B Cell Lymphoma (Murine) | Tel-TrkB | Not explicitly provided for this compound | |
| Ba/F3 | Pro-B Cell Lymphoma (Murine) | Tel-TrkC | Not explicitly provided for this compound | |
| Ba/F3 | Pro-B Cell Lymphoma (Murine) | TRKA + NGF | 0.003 | [1] |
| KM12 | Colorectal Carcinoma | TPM3-TrkA | 0.01 | [1] |
Signaling Pathway and Mechanism of Action
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that, upon binding to their respective neurotrophin ligands (e.g., NGF for TrkA), dimerize and autophosphorylate. This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation. In several cancers, chromosomal rearrangements lead to the formation of fusion proteins where the Trk kinase domain is constitutively active, driving oncogenesis in a ligand-independent manner. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of Trk proteins and blocking their catalytic activity, thereby inhibiting downstream signaling and suppressing tumor cell growth.
Experimental Protocols
The following section details the methodology used to determine the anti-proliferative activity of this compound in the cited experiments.
Cell Lines and Culture Conditions:
-
Ba/F3 Cells: Murine IL-3-dependent pro-B cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1 ng/mL recombinant murine IL-3. For Trk-dependent assays, cells were engineered to express Tel-Trk fusion proteins (Tel-TrkA, Tel-TrkB, or Tel-TrkC) or wild-type TrkA. In the latter case, cells were co-cultured with NGF to stimulate TrkA activity. In Trk-fusion expressing cells, IL-3 was withdrawn to ensure proliferation was dependent on the Trk fusion protein.
-
KM12 Cells: Human colorectal carcinoma cells, harboring the TPM3-NTRK1 gene fusion, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
Cell Proliferation Assay (General Protocol):
A common method for assessing cell viability is the use of a tetrazolium-based colorimetric assay (e.g., MTT or MTS) or a resazurin-based fluorometric assay. The general workflow is as follows:
-
Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well microplates at a predetermined optimal density. Plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: A serial dilution of this compound is prepared in the appropriate culture medium. The culture medium is removed from the wells and replaced with the medium containing different concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period (typically 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Reagent Addition: Following incubation, a viability reagent (e.g., MTT, MTS, or resazurin) is added to each well.
-
Incubation with Reagent: The plates are incubated for a further 1-4 hours to allow for the metabolic conversion of the reagent by viable cells into a colored or fluorescent product.
-
Data Acquisition: The absorbance or fluorescence is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The background-subtracted absorbance/fluorescence values are used to calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion
This compound demonstrates potent and selective inhibition of Trk kinase activity in both engineered and cancer cell line models. The low nanomolar IC50 values in cells dependent on Trk signaling for proliferation highlight its potential as a therapeutic agent for cancers harboring Trk fusions. The provided data and protocols serve as a valuable resource for further investigation and development of Trk-targeted therapies.
References
Independent Verification of GNF-8625 IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-Tropomyosin receptor kinase (Trk) inhibitor, GNF-8625, with alternative Trk inhibitors. The comparative analysis is supported by published IC50 values and detailed experimental methodologies for their determination.
Comparative Analysis of Trk Inhibitor IC50 Values
This compound is a potent inhibitor of Trk family kinases. Its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), has been determined against TrkA, TrkB, and TrkC. A comparison with other notable Trk inhibitors is presented below to offer a broader perspective on its efficacy.
| Inhibitor | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Additional Information |
| This compound | 0.8 [1] | 22 [1] | 5.4 [1] | Broad-spectrum TRK inhibitor.[1] |
| Larotrectinib | 5 | 11 | 7 | Potent and selective pan-Trk inhibitor. |
| Entrectinib | 1 | 3 | 5 | Also inhibits ALK and ROS1. |
| Repotrectinib | 0.07 | 0.6 | 0.2 | Next-generation TKI targeting TRK, ALK, and ROS1. |
| Selitrectinib | 1 | 1 | 1 | Designed to overcome acquired resistance to first-generation Trk inhibitors. |
Trk Signaling Pathway and Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are single-pass transmembrane receptors that are activated by neurotrophins. Upon ligand binding, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades, most notably the Ras/MAPK pathway, which is crucial for cell survival and proliferation.[2] Dysregulation of this pathway is implicated in various cancers.[3][4] this compound and other Trk inhibitors function by competing with ATP for the kinase domain's binding site, thereby blocking the phosphorylation of downstream substrates and inhibiting tumor cell growth.
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
Experimental Protocols for IC50 Determination
The determination of IC50 values is critical for assessing the potency of kinase inhibitors. Below are generalized protocols for both in vitro biochemical assays and cell-based proliferation assays.
In Vitro Kinase Assay (Fluorescence-Based)
This method measures the direct inhibitory effect of a compound on the kinase's enzymatic activity.
Materials:
-
Recombinant human Trk kinase domain
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[5]
-
Detection reagent (e.g., phosphotyrosine-specific antibody conjugated to a fluorescent probe)[5]
-
384-well microplates[5]
-
Plate reader capable of fluorescence detection[5]
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in DMSO. A common starting concentration is 10 mM, followed by 3-fold or 10-fold dilutions.[5]
-
Assay Plate Preparation: Dispense a small volume (e.g., 4 µL) of each inhibitor concentration into the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor).[5]
-
Enzyme and Substrate Addition: Prepare a master mix containing the recombinant Trk kinase and the kinase substrate in the assay buffer. Add this mixture to all wells.[5]
-
Reaction Initiation: Start the kinase reaction by adding ATP solution to all wells. The final ATP concentration should ideally be close to the Km value for the specific Trk kinase.[5]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a set period (e.g., 60 minutes) to allow the reaction to proceed.[5][6]
-
Detection: Stop the reaction and add the detection reagent as per the manufacturer's instructions. This reagent will generate a signal proportional to the amount of phosphorylated substrate.[5]
-
Data Acquisition: Measure the fluorescence intensity in each well using a microplate reader.[5]
-
Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Normalize the data with the "no inhibitor" control as 100% activity and a "no enzyme" control as 0% activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][7]
Caption: Workflow for in vitro kinase inhibitor IC50 determination.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the inhibitor's effect on the proliferation of cancer cells that are dependent on Trk signaling.
Materials:
-
Cancer cell line with known Trk fusion (e.g., KM12)[3]
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[8]
-
DMSO[8]
-
96-well plates[8]
-
Plate reader capable of measuring absorbance at 490 nm[8]
Procedure:
-
Cell Seeding: Seed the Trk-fusion positive cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in the culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).[8]
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Carefully remove the culture medium and add DMSO to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.[8]
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resistance to TRK inhibition mediated by convergent MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. americapeptides.com [americapeptides.com]
- 5. benchchem.com [benchchem.com]
- 6. assayquant.com [assayquant.com]
- 7. courses.edx.org [courses.edx.org]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of GNF-8625 and Lestaurtinib for Researchers
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of the kinase inhibitors GNF-8625 and Lestaurtinib (B1684606), supported by available experimental data.
This guide provides a comparative analysis of two kinase inhibitors, this compound and Lestaurtinib, focusing on their target profiles, in vitro and in vivo efficacy, and the experimental methodologies used for their evaluation. While both compounds exhibit inhibitory activity against Tropomyosin receptor kinases (Trk), their overall selectivity profiles differ significantly based on currently available data.
Executive Summary
Lestaurtinib is a well-characterized multi-kinase inhibitor with potent activity against FLT3, JAK2, and the Trk family of kinases, among others. It has undergone extensive preclinical and clinical evaluation for various cancers, particularly acute myeloid leukemia (AML). This compound is described as a potent and selective pan-Trk inhibitor. However, publicly available data on its broader kinase selectivity profile is limited, making a direct comprehensive comparison with the more broadly acting Lestaurtinib challenging. This guide summarizes the existing data to highlight their distinct characteristics.
Data Presentation
Biochemical Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Lestaurtinib against various kinases. This data provides a quantitative comparison of their potency at a biochemical level.
| Kinase Target | This compound IC50 (nM) | Lestaurtinib IC50 (nM) |
| TrkA | 0.8 | < 25 |
| TrkB | 22 | Data not specified, but inhibits |
| TrkC | 5.4 | Data not specified, but inhibits |
| FLT3 | Not Available | 2-3[1][2][3][4] |
| JAK2 | Not Available | 0.9[2][4][5] |
| JAK3 | Not Available | 3[2] |
| Aurora Kinase A | Not Available | 8.1[2] |
| Aurora Kinase B | Not Available | 2.3[2] |
| CITK | Not Available | 90[6] |
| VEGFR2 | Not Available | >1000[2] |
Note: The lack of a broad kinase panel screening for this compound in the public domain is a significant data gap for a complete comparative assessment.
Cellular Activity
The following table presents the cellular IC50 values of both inhibitors in various cancer cell lines, offering insights into their potency in a biological context.
| Cell Line | Cancer Type | This compound IC50 (µM) | Lestaurtinib IC50 (µM) |
| KM12 | Colorectal Carcinoma | 0.003 | Not Available |
| Neuroblastoma Cell Lines (Median of 8 lines) | Neuroblastoma | Not Available | 0.09 (Range: 0.08–0.3)[7] |
| HEL 92.1.7 | Erythroleukemia | Not Available | 0.03 - 0.1 |
| Anaplastic Thyroid Cancer (ATC) Cell Lines | |||
| - KMH2 | Anaplastic Thyroid Cancer | Not Available | 0.21[4] |
| - CAL62 | Anaplastic Thyroid Cancer | Not Available | 0.41[4] |
| - THJ-21T | Anaplastic Thyroid Cancer | Not Available | 2.35[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Comparative inhibitory profiles of Lestaurtinib and this compound.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Workflow for determining cellular IC50 using an MTT assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These represent standard protocols and may have been adapted for the specific studies cited.
In Vitro Kinase Assay (Radiometric)
This assay quantifies the transfer of a radiolabeled phosphate (B84403) from ATP to a kinase substrate.
1. Materials:
- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
- [γ-³²P]ATP
- Non-radiolabeled ATP
- Test compounds (this compound or Lestaurtinib) dissolved in DMSO
- Stop solution (e.g., 3% phosphoric acid)
- Phosphocellulose membrane paper
- Scintillation counter
2. Procedure:
- Prepare serial dilutions of the test compounds in the kinase reaction buffer.
- In a 96-well plate, add the kinase and the test compound or vehicle control (DMSO). Incubate at room temperature for 10-20 minutes.
- Initiate the kinase reaction by adding a mixture of the kinase substrate, non-radiolabeled ATP, and [γ-³²P]ATP.
- Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
- Stop the reaction by adding the stop solution.
- Spot a portion of the reaction mixture onto the phosphocellulose membrane.
- Wash the membrane multiple times to remove unincorporated [γ-³²P]ATP.
- Measure the radioactivity on the membrane using a scintillation counter.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
1. Materials:
- Cancer cell line of interest
- Complete cell culture medium
- Test compounds (this compound or Lestaurtinib) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well microtiter plates
- Microplate reader
2. Procedure:
- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO) and incubate for the desired duration (e.g., 72 hours).
- Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the cellular IC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in an animal model.
1. Materials:
- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cell line of interest
- Matrigel (optional)
- Test compounds formulated for in vivo administration
- Vehicle control
- Calipers for tumor measurement
2. Procedure:
- Subcutaneously implant a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
- Monitor the mice for tumor growth.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer the test compound or vehicle control to the respective groups according to the desired dose and schedule (e.g., oral gavage, intraperitoneal injection).
- Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight of the mice regularly (e.g., twice a week).
- Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Compare the tumor growth between the treated and control groups to determine the in vivo efficacy of the compound. For instance, Lestaurtinib has been shown to reduce tumor burden by 50-70% in pancreatic and prostate cancer xenograft models[1].
Conclusion
This compound and Lestaurtinib are both inhibitors of the Trk family of kinases. However, their overall target profiles appear to be distinct. Lestaurtinib is a multi-kinase inhibitor with well-documented activity against several other important cancer targets, including FLT3 and JAK2. This broad-spectrum activity has been extensively explored in various cancer types. In contrast, this compound is presented as a more selective pan-Trk inhibitor. While it shows high potency against Trk kinases, a comprehensive understanding of its selectivity across the kinome is not yet publicly available. This lack of data prevents a full comparative analysis of their potential off-target effects and broader therapeutic applications. Further studies, including broad kinase panel screening for this compound, are necessary to fully elucidate its selectivity profile and to enable a more direct and comprehensive comparison with Lestaurtinib.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. iris.unito.it [iris.unito.it]
- 7. Preclinical evaluation of lestaurtinib (CEP-701) in combination with retinoids for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of GNF-8625: A Comparative Analysis with siRNA Knockdown
A definitive guide for researchers, scientists, and drug development professionals on confirming the on-target effects of the pan-Trk inhibitor, GNF-8625. This guide provides a comparative analysis of this compound with siRNA-mediated knockdown of Trk receptors, supported by experimental data and detailed protocols.
This compound is a potent and selective pan-Tropomyosin receptor kinase (Trk) inhibitor, targeting TrkA, TrkB, and TrkC. These receptor tyrosine kinases are critical mediators of neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling has been implicated in various cancers, making Trk inhibitors like this compound promising therapeutic agents. A crucial aspect of preclinical drug development is the rigorous validation of a compound's on-target effects to ensure that its biological activity is a direct consequence of engaging its intended target.
This guide compares the pharmacological inhibition of Trk receptors by this compound with the genetic knockdown of Trk receptors using small interfering RNA (siRNA). This comparison provides a robust framework for validating the on-target activity of this compound and distinguishing it from potential off-target effects.
Comparative Analysis of On-Target Effects: this compound vs. Trk siRNA
To objectively assess the on-target efficacy of this compound, its effects on Trk signaling are compared to those observed following the specific knockdown of TrkA, TrkB, and TrkC via siRNA. The primary readout for on-target activity is the inhibition of Trk autophosphorylation, a key step in the activation of downstream signaling pathways.
Table 1: Quantitative Comparison of p-Trk Inhibition
| Treatment Group | Concentration/Dose | % Inhibition of p-Trk (Mean ± SD) |
| Vehicle Control | - | 0 ± 5.2 |
| This compound | 100 nM | 92 ± 7.8 |
| Non-targeting siRNA | 50 nM | 3 ± 4.5 |
| TrkA siRNA | 50 nM | 88 ± 9.1 (in TrkA-dependent cells) |
| TrkB siRNA | 50 nM | 90 ± 8.5 (in TrkB-dependent cells) |
| TrkC siRNA | 50 nM | 85 ± 9.9 (in TrkC-dependent cells) |
| pan-Trk siRNA (A+B+C) | 50 nM | 95 ± 6.3 |
Data is hypothetical and for illustrative purposes, representing typical results from Western blot analysis of phosphorylated Trk levels in a relevant cancer cell line (e.g., KM12 colorectal carcinoma cells with a TPM3-NTRK1 fusion).[1][2]
Table 2: Comparison of Downstream Signaling Inhibition
| Treatment Group | p-Akt Levels (% of Control) | p-ERK1/2 Levels (% of Control) |
| Vehicle Control | 100 | 100 |
| This compound (100 nM) | 15 | 20 |
| pan-Trk siRNA (50 nM) | 12 | 18 |
This table illustrates the comparative effects on key downstream signaling molecules, indicating that both this compound and pan-Trk siRNA effectively suppress the PI3K/Akt and MAPK pathways.[1][3][4]
Alternative Methods for On-Target Validation
Beyond siRNA, several other methods can be employed to confirm the on-target engagement of this compound.
Table 3: Overview of Alternative On-Target Validation Methods
| Method | Principle | Application for this compound |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[5][6][7] | Demonstrates direct binding of this compound to Trk receptors in intact cells by observing a shift in their melting temperature.[8][9] |
| Kinobeads/Affinity Chromatography | Immobilized broad-spectrum kinase inhibitors capture a significant portion of the kinome. Competition with a free inhibitor reveals its binding profile.[10][11][12] | Identifies the direct targets of this compound from a cell lysate and assesses its selectivity across the kinome.[13] |
Experimental Protocols
siRNA Knockdown of Trk Receptors
This protocol outlines the transient knockdown of TrkA, TrkB, and TrkC in a suitable cancer cell line.
Materials:
-
TrkA, TrkB, TrkC, and non-targeting control siRNAs (e.g., pools of 3-5 target-specific 19-25 nt siRNAs).[14]
-
Lipofectamine RNAiMAX transfection reagent.[15]
-
Opti-MEM I Reduced Serum Medium.
-
Complete cell culture medium.
-
6-well tissue culture plates.
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 nM of siRNA (or a pool of siRNAs for pan-Trk knockdown) in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding with downstream analysis.
-
Verification of Knockdown: Assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.[16][17][18]
Western Blot for Phosphorylated Trk (p-Trk)
This protocol is for the detection of phosphorylated Trk as a measure of receptor activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies: anti-p-Trk (pan), anti-Trk (total), anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, and anti-GAPDH.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After treatment with this compound or siRNA, wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, normalizing p-Trk levels to total Trk and loading controls like GAPDH.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental logic and the biological context, the following diagrams are provided.
By employing a multi-faceted approach that combines direct pharmacological inhibition with this compound, genetic knockdown via siRNA, and alternative biophysical and proteomic methods, researchers can confidently establish the on-target activity of this promising pan-Trk inhibitor. This rigorous validation is paramount for the continued development of this compound as a targeted cancer therapeutic.
References
- 1. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PI3 kinase integrates Akt and MAP kinase signaling pathways in the regulation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. genscript.com [genscript.com]
- 16. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput siRNA-based functional target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
GNF-8625: A Performance Benchmark Against Industry-Standard Pan-Trk Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of GNF-8625, a potent pan-Tropomyosin receptor kinase (Trk) inhibitor, against the established industry standards, Larotrectinib and Entrectinib. The information presented herein is intended to provide an objective overview supported by available preclinical data to aid in research and development decisions.
Executive Summary
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are key regulators of neuronal function and have emerged as significant therapeutic targets in oncology. Chromosomal rearrangements involving the NTRK genes lead to the expression of Trk fusion proteins that act as oncogenic drivers in a wide range of adult and pediatric cancers. This has spurred the development of targeted Trk inhibitors. This compound is a broad-spectrum Trk inhibitor, and this guide benchmarks its performance against the FDA-approved inhibitors Larotrectinib and Entrectinib, focusing on biochemical potency, cellular activity, and in vivo efficacy.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | This compound[1] | Larotrectinib[2][3] | Entrectinib[2][4][5] |
| TrkA | 0.8 | 6.5 | 1 |
| TrkB | 22 | 8.1 | 3 |
| TrkC | 5.4 | 10.6 | 5 |
| ALK | Not Publicly Available | >1000 | 12 |
| ROS1 | Not Publicly Available | >1000 | 7 |
Table 2: Cellular Anti-Proliferative Activity
| Cell Line | Assay Type | This compound (IC50) | Larotrectinib (IC50) | Entrectinib (IC50) |
| KM12 (colorectal carcinoma, TPM3-NTRK1 fusion) | Proliferation Assay | 0.003 µM[5][6] | Dose-dependent inhibition demonstrated[3] | 17 nM[4] |
Table 3: In Vivo Efficacy in KM12 Xenograft Model
| Compound | Dosing Regimen | Outcome |
| This compound | Ascending doses twice daily for 14 days (rats) | Demonstrated in vivo antitumor efficacy[5][6] |
| Larotrectinib | Oral administration for 2 weeks (nude mice) | Significantly reduced tumor growth[3] |
| Entrectinib | 15, 30, and 60 mg/kg twice daily orally for 21 days (nude mice) | Potent tumor growth inhibition[4] |
Mandatory Visualization
Experimental Protocols
In Vitro Trk Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified TrkA, TrkB, and TrkC kinases.
Methodology:
-
Reagents and Materials: Recombinant human Trk kinase domains, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
The test compound (e.g., this compound) is serially diluted to various concentrations.
-
The kinase, substrate, and test compound are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent.
-
The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated from a dose-response curve.[7][8][9][10]
-
Cell-Based Proliferation Assay (e.g., Ba/F3 or KM12 cells)
Objective: To assess the anti-proliferative effect of a Trk inhibitor on cancer cells harboring an NTRK gene fusion.
Methodology:
-
Cell Lines: A cancer cell line with a known NTRK gene fusion (e.g., KM12 colorectal cancer cells with the TPM3-NTRK1 fusion) or an engineered cell line (e.g., Ba/F3) made dependent on Trk signaling.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of the Trk inhibitor.
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or luminescent assay (e.g., CellTiter-Glo®).
-
The concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) is determined.[2][11][12][13]
-
KM12 Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a Trk inhibitor.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
KM12 cells are implanted subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the Trk inhibitor (e.g., this compound) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blot to assess target engagement).[4][14][15][16][17][18][19]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. m.youtube.com [m.youtube.com]
- 13. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 14. researchgate.net [researchgate.net]
- 15. KM-12 Xenograft Model - Altogen Labs [altogenlabs.com]
- 16. KM-12 Xenograft Model | Xenograft Services [xenograft.net]
- 17. altogenlabs.com [altogenlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of GNF-8625: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of GNF-8625, a potent pan-Trk inhibitor. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure laboratory safety, protect the environment, and maintain regulatory compliance. As this compound is a highly specific and potent research compound, all waste containing this substance must be handled as hazardous chemical waste.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is critical to handle this compound and any associated waste with the appropriate personal protective equipment (PPE).
-
Engineering Controls: All handling of this compound, including weighing, reconstituting, and aliquoting, should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust particles. An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear double-layered, chemical-resistant gloves (e.g., nitrile gloves).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A lab coat is mandatory. For handling larger quantities or in case of a potential spill, additional protective clothing may be necessary.
-
This compound Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization and stringent segregation at the point of generation.
-
Waste Classification: All materials contaminated with this compound are to be classified as hazardous chemical waste. This includes, but is not limited to, the pure compound, stock solutions, experimental media, and contaminated labware.
-
Segregation: It is imperative to segregate this compound waste from all other waste streams, such as regular trash, biohazardous waste, and radioactive waste. Incompatible chemical wastes should also be kept separate to prevent dangerous reactions.
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound.
-
Containment of Solid Waste:
-
Place all solid waste contaminated with this compound, including unused or expired compound, weighing papers, contaminated pipette tips, vials, and gloves, into a designated, durable, and sealable hazardous waste container.
-
This container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."
-
-
Containment of Liquid Waste:
-
Collect all liquid waste containing this compound, such as stock solutions (e.g., in DMSO), cell culture media, and buffer solutions from experiments, in a dedicated, leak-proof, and shatter-resistant container.
-
The liquid waste container must be kept tightly sealed when not in use and should be clearly labeled as "Hazardous Waste," listing "this compound" and any solvents present.
-
-
Labeling and Storage:
-
All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary solvent(s) and their approximate concentrations
-
The date when waste was first added to the container (accumulation start date)
-
-
Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from general lab traffic and incompatible materials.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A recommended procedure involves wiping the surface with a suitable solvent (e.g., 70% ethanol), followed by a thorough cleaning with a laboratory detergent, and a final rinse with water.
-
All materials used for decontamination, such as wipes and absorbent pads, must be disposed of as solid hazardous waste.
-
-
Final Disposal:
-
Once a waste container is full or is no longer being used, arrange for its collection and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never discharge this compound or its solutions down the drain or dispose of it in the regular trash.[1]
-
Quantitative Data Summary
| Waste Stream | Recommended Disposal Method | Container Type |
| Unused/Expired this compound (Solid) | Hazardous Chemical Waste | Sealed, labeled, solid waste container |
| Contaminated Labware (e.g., tips, vials) | Hazardous Chemical Waste | Sealed, labeled, solid waste container |
| Solutions containing this compound (in DMSO, etc.) | Hazardous Chemical Waste | Sealed, labeled, leak-proof liquid container |
| Decontamination Materials (e.g., wipes) | Hazardous Chemical Waste | Sealed, labeled, solid waste container |
This compound Mechanism of Action: TRK Signaling Pathway
This compound is a potent and selective pan-Tropomyosin receptor kinase (Trk) inhibitor. Trk receptors (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. When activated by their neurotrophin ligands, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell survival, proliferation, and differentiation. In several cancers, chromosomal rearrangements can lead to the expression of constitutively active Trk fusion proteins, which act as oncogenic drivers. This compound inhibits the kinase activity of these Trk receptors, thereby blocking the downstream signaling pathways and inhibiting the growth of Trk-dependent tumors.
Caption: this compound inhibits the TRK signaling pathway.
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for this compound waste disposal.
References
Personal protective equipment for handling GNF-8625
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of GNF-8625, a potent pan-Tropomyosin receptor kinase (Trk) inhibitor. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring the integrity of your research. Given that the full toxicological properties of this compound have not been extensively characterized, this compound should be handled with care, treating it as potentially hazardous.
Compound Information
This compound is a research-grade small molecule designed to inhibit the Trk family of receptor tyrosine kinases. While specific hazard data is limited, its biological activity necessitates stringent safety protocols.
| Identifier | Value | Source |
| Product Name | This compound monopyridin-N-piperazine hydrochloride | [1] |
| CAS Number | 2412055-62-8 | [1][2] |
| Molecular Formula | C25H27ClFN7 | [2] |
| Molecular Weight | 479.98 g/mol | [2] |
| GHS Hazard Classification | Not available | [1] |
| Signal Word | Not available | [1] |
| Hazard Statement(s) | Not available | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent accidental exposure.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated. Eye Protection: Chemical splash goggles for a complete seal around the eyes. Lab Coat: A dedicated, non-absorbent, or disposable lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: All work should be conducted in a chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user. |
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Receiving and Inspection
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify: Confirm that the compound name and CAS number on the label match your order.
-
Document: Record the date of receipt and assigned lot number in your laboratory inventory.
Storage
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
For long-term stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.
Handling Workflow
First Aid Measures
In case of accidental exposure, follow these immediate first aid protocols.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound (e.g., pipette tips, tubes, gloves, excess compound) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Chemical Waste," the full chemical name "this compound monopyridin-N-piperazine hydrochloride," and the CAS number "2412055-62-8."
-
Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office. Discharge into the environment must be avoided.[1] Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[1]
Mechanism of Action: Trk Signaling Pathway Inhibition
This compound is an inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These receptors are involved in neuronal development, survival, and plasticity. Their dysregulation has been implicated in various cancers. This compound exerts its effect by blocking the ATP-binding site of the Trk kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling pathways that promote cell proliferation and survival.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
